2-(3-Methoxy-4-methylphenyl)ethanimidamide
Description
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPKEUBZAKQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Methoxy-4-methylphenyl)ethanimidamide: Synthesis, Characterization, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the novel compound 2-(3-Methoxy-4-methylphenyl)ethanimidamide. While direct experimental data for this specific molecule is not extensively available in current literature, this document, grounded in established chemical principles, outlines a robust synthetic pathway, predicts its key physicochemical properties, and discusses its potential as a valuable building block in medicinal chemistry and drug discovery. By leveraging well-documented analogous reactions and the known characteristics of the ethanimidamide functional group, this guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.
Introduction and Compound Profile
2-(3-Methoxy-4-methylphenyl)ethanimidamide is a unique small molecule characterized by a substituted phenyl ring and an ethanimidamide functional group. The presence of the methoxy and methyl groups on the phenyl ring, coupled with the basicity and hydrogen bonding capabilities of the amidine moiety, suggests that this compound could exhibit interesting biological activities and serve as a versatile intermediate in the synthesis of more complex molecular architectures, including heterocyclic compounds.
Based on its chemical structure, the molecular formula and weight have been determined as follows:
| Property | Value |
| Chemical Name | 2-(3-Methoxy-4-methylphenyl)ethanimidamide |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Monoisotopic Mass | 178.11061 Da[1][2] |
Proposed Synthetic Pathway: The Pinner Reaction
The synthesis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide can be efficiently achieved via the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[3][4][5][6] This two-step process involves the formation of an intermediate Pinner salt (an alkyl imidate salt) from the corresponding nitrile, followed by aminolysis to yield the target amidine.
The logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for 2-(3-Methoxy-4-methylphenyl)ethanimidamide.
Synthesis of the Precursor: 2-(3-Methoxy-4-methylphenyl)acetonitrile
The necessary starting material, 2-(3-Methoxy-4-methylphenyl)acetonitrile, can be synthesized from the corresponding benzyl alcohol or benzyl chloride. A common method involves the nucleophilic substitution of the halide with a cyanide salt.[7]
Detailed Experimental Protocol for the Pinner Reaction
Materials:
-
2-(3-Methoxy-4-methylphenyl)acetonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (saturated solution in ethanol)
Step 1: Formation of the Pinner Salt (Ethyl 2-(3-Methoxy-4-methylphenyl)ethanimidate hydrochloride)
-
Dissolve 2-(3-Methoxy-4-methylphenyl)acetonitrile (1 equivalent) in anhydrous ethanol (excess) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to prevent the formation of byproducts.[4][5]
-
Continue the addition of HCl until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The Pinner salt will precipitate as a white solid.
-
Collect the precipitated Pinner salt by filtration under a dry nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Aminolysis to 2-(3-Methoxy-4-methylphenyl)ethanimidamide
-
Suspend the dried Pinner salt in a cold (0°C) saturated solution of ammonia in ethanol.
-
Stir the mixture at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the Pinner salt is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-(3-Methoxy-4-methylphenyl)ethanimidamide.
The overall reaction mechanism is illustrated in the following diagram:
Caption: General mechanism of the Pinner reaction for amidine synthesis.
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted properties of 2-(3-Methoxy-4-methylphenyl)ethanimidamide based on its structure and the known characteristics of similar compounds.
| Property | Predicted Value / Characteristics |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |
| pKa | Expected to be basic due to the amidine group (pKa of the conjugate acid likely in the range of 10-12) |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, the benzylic CH₂ group, and exchangeable NH protons of the amidine group. |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, the methyl carbon, the benzylic carbon, and the amidine carbon (C=N). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass. |
Potential Applications and Future Research Directions
The ethanimidamide moiety is a bioisostere of the amide and carboxylic acid functional groups and is known to be present in various biologically active molecules. The basic nature of the amidine group allows for the formation of stable salts, which can improve the pharmacokinetic properties of drug candidates.
Potential areas of application for 2-(3-Methoxy-4-methylphenyl)ethanimidamide include:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents targeting a range of biological targets. The substituted phenyl ring offers sites for further functionalization to explore structure-activity relationships.
-
Agrochemicals: The structural motifs present in the molecule are found in some classes of pesticides and herbicides.
-
Materials Science: Amidine-containing polymers have been investigated for various applications, and this molecule could serve as a monomer or building block.[8]
Future research should focus on the successful synthesis and full characterization of this compound to confirm its predicted properties. Subsequent biological screening could unveil its potential as a lead compound in drug discovery programs.
References
- Pinner reaction - Grokipedia. (n.d.).
- Pinner reaction - Wikipedia. (n.d.).
- Pinner Reaction - J&K Scientific. (2025, June 4).
- Pinner Reaction - SynArchive. (n.d.).
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. (n.d.).
- Application Notes and Protocols: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile in Medicinal Chemistry - Benchchem. (n.d.).
- Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents. (n.d.).
- Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties - PMC. (n.d.).
- Synthesis of 2-Oxo-3-phenylimidazolidine-1-carbonyl chloride - SciSpace. (n.d.).
- Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. (2025, August 6).
- Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC. (n.d.).
- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.).
- 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - ChemicalBook. (n.d.).
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.).
- Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents. (n.d.).
- Ethanimidamide, hydrochloride (1:1) - CAS Common Chemistry. (n.d.).
- 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide - PubChem. (n.d.).
- Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones - Organic Chemistry Portal. (n.d.).
- C10H14N2O - Wikipedia. (n.d.).
- nikethamide - Drug Central. (n.d.).
- N,N-Dimethyl-N'-(4-methylphenyl)-p-methoxybenzamidine - the NIST WebBook. (n.d.).
- Nikethamide (C10H14N2O) - PubChemLite. (n.d.).
- The chemistry of amidines and imidates - ResearchGate. (n.d.).
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- 8. Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties - PMC [pmc.ncbi.nlm.nih.gov]
Ionization Profiling of Substituted Ethanimidamides: A Technical Guide
Executive Summary
Substituted ethanimidamides (acetamidines) represent a critical structural motif in modern drug design, serving as bioisosteres for amides and guanidines. Their physicochemical behavior—specifically ionization constants (
Unlike amides, which are neutral at physiological pH, ethanimidamides are strong bases (
Part 1: Theoretical Framework
Structural Basis of Basicity
The ethanimidamide core (
Key Mechanistic Insight:
The protonation site is the imine nitrogen (
Tautomerism
In
-
Electron-Withdrawing Groups (EWG): Favor the imino form to minimize repulsion with the lone pair.
-
Electron-Donating Groups (EDG): Stabilize the amino form.
Substituent Effects (Hammett Correlation)
The basicity of substituted acetamidines follows the Hammett equation:
- is the Hammett substituent constant.
- is the reaction constant (sensitivity).
Substituting the nitrogen with an aryl group or an electronegative heteroatom (e.g., -OH in amidoximes) drastically reduces electron density available for protonation, lowering the
Part 2: Quantitative Data & Ionization States
The following table summarizes the ionization constants of key ethanimidamide derivatives. Note the drastic drop in basicity when the nitrogen is substituted with strong EWGs.
Table 1: Comparative
| Compound Name | Structure | Substituent Type | Ionization at pH 7.4 | |
| Acetamidine | None (Reference) | 12.4 | >99.9% Cationic | |
| Benzamidine | C-Phenyl (Inductive w/d) | 11.6 | >99.9% Cationic | |
| N-Aryl (Resonance w/d) | ~8.5 - 9.0 | ~95% Cationic | ||
| DBU | Bicyclic Amidine | Structural Constraint | 12.0 | >99% Cationic |
| N-Hydroxy (Amidoxime) | ~5.0 - 6.0 | Neutral (Predominant) |
Note: Values are approximate aqueous
Part 3: Mechanism & Visualization
Protonation and Resonance Pathway
The following diagram illustrates the protonation mechanism and the resonance stabilization that drives the high basicity of the amidine group.
Figure 1: The protonation of the imine nitrogen leads to a resonance-stabilized amidinium cation.[1]
Part 4: Experimental Determination Protocols
As a scientist, relying on predicted values is insufficient for lead optimization. The following protocols are designed for high-precision determination.
Potentiometric Titration (The Gold Standard)
Applicability: Compounds with aqueous solubility
Causality: We use KCl to maintain ionic strength because fluctuating ionic strength affects activity coefficients, distorting the
Step-by-Step Protocol:
-
Instrument Prep: Calibrate the glass electrode using a 3-point calibration (pH 4.0, 7.0, 10.0) at 25°C. Slope must be
. -
Solvent Prep: Prepare 20 mL of 0.15 M KCl solution using degassed, deionized water.
-
Sample Dissolution: Dissolve exactly
mmol of the ethanimidamide salt (e.g., hydrochloride) in the solvent. -
Blank Titration: Perform a titration on the solvent blank to determine carbonate content and electrode zero (
). -
Sample Titration: Titrate with standardized 0.1 M KOH (carbonate-free).
-
Critical Step: Add titrant in increments of 0.05 mL. Wait for stability (
mV/sec drift) before recording.
-
-
Data Analysis: Use the Bjerrum plot method or Gran plot to determine the equivalence point. Calculate
at 0.5 equivalents.[2]
UV-Vis Spectrophotometry (For Low Solubility)
Applicability: Compounds with low solubility (
Protocol Logic: This method relies on the spectral shift between the ionized and neutral species. Amidines often show a hypsochromic shift (blue shift) upon protonation due to the loss of
-
Stock Solution: Prepare a
mM stock in DMSO. -
Buffer Preparation: Prepare a series of buffers ranging from pH 2 to 13 (0.5 pH unit intervals) with constant ionic strength (
M). -
Spiking: Spike 10
L of stock into 2 mL of each buffer (Final conc: 50 M). -
Scan: Measure absorbance from 200–400 nm.
-
Analysis: Plot Absorbance (
) vs. pH. The inflection point of the sigmoidal curve is the .
Part 5: Experimental Workflow Visualization
Figure 2: Decision tree for selecting the appropriate ionization determination methodology.
Part 6: Implications for Drug Design
The Permeability Paradox
Substituted ethanimidamides present a classic medicinal chemistry challenge.
-
High Basic (
): At physiological pH (7.4), the molecule is ionized (cationic). -
Consequence: High aqueous solubility but poor passive membrane permeability (LogD is low).
The "Amidoxime" Prodrug Strategy
To overcome the permeability barrier, the amidoxime (
-
Synthesis: Convert the nitrile precursor to an amidoxime (
). -
Absorption: At pH 7.4, the amidoxime is largely neutral, allowing passive transport across the gut wall.
-
Metabolism: Once in the plasma/liver, cytochrome P450 enzymes and reductases reduce the N-O bond, regenerating the active, highly basic amidine.
-
Example: The anticoagulant Ximelagatran uses this prodrug approach to deliver the active amidine Melagatran.
-
References
-
Patai, S. (Ed.). The Chemistry of Amidines and Imidates, Volume 2. John Wiley & Sons. (Authoritative text on amidine physical chemistry).
-
Häring, A. P., et al. "pKa Determination of Drug Substances: A Review of Methods." Journal of Pharmaceutical and Biomedical Analysis. (Review of titration methodologies).
-
Clement, B. "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. (Mechanistic insight into the amidoxime prodrug strategy).
-
Taylor, J. B., & Kennewell, P. D. Modern Medicinal Chemistry. (General reference for bioisosteres and ionization in drug design).
-
PubChem Compound Summary: Acetamidine . National Center for Biotechnology Information. (Source for baseline physicochemical data).
Sources
Thermodynamic Stability of 3-Methoxy-4-Methylphenyl Derivatives: A Comprehensive Technical Guide
Executive Summary
The 3-methoxy-4-methylphenyl moiety is a highly versatile aromatic scaffold utilized extensively in medicinal chemistry, materials science, and agrochemicals. Its unique substitution pattern imparts distinct electronic and steric properties, making it a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including non-steroidal mineralocorticoid receptor antagonists like Finerenone[1]. Furthermore, it is heavily featured in the design of metal-chelating agents, such as curcumin-based
Structural Rationale and Causality
The baseline thermodynamic stability of 3-methoxy-4-methylphenyl derivatives is governed by a delicate interplay of steric and electronic factors:
-
Electronic Effects: The methoxy group (-OCH₃) exerts a strong electron-donating resonance effect (+M), while the methyl group (-CH₃) provides a mild electron-donating inductive effect (+I). Together, they enrich the electron density of the phenyl ring. This stabilization dictates the ground-state stability of the molecule by modulating the overall dipole moment and influencing intermolecular interactions[3].
-
Steric Hindrance and Conformational Locking: The ortho-relationship between the methoxy and methyl groups introduces localized steric strain. To minimize torsional clashes between the oxygen lone pairs and the methyl C-H bonds, the methoxy group is conformationally restricted. This "conformational locking" reduces the entropic penalty (
) upon crystallization, thereby increasing the thermodynamic stability of the solid state. -
Solid-State Interactions: In derivatives like 3-methoxy-4-methylbenzoic acid, intermolecular hydrogen bonding and
stacking drive the crystal lattice energy, making the solid form highly stable under standard storage conditions[3].
Logical relationship of factors governing the thermodynamic stability of target derivatives.
Thermodynamic Profiling: Solution vs. Solid-State
Understanding the thermodynamic landscape of these derivatives requires evaluating both their solution-phase behavior and solid-state polymorphism. The enthalpy (
Quantitative Data Presentation
Below is a summary of representative thermodynamic parameters for key 3-methoxy-4-methylphenyl derivatives, illustrating how structural variations impact phase stability.
Table 1: Thermodynamic Parameters of Representative 3-Methoxy-4-Methylphenyl Derivatives
| Derivative | State/Condition | Primary Stabilization Mechanism | |||
| 3-Methoxy-4-methylbenzoic acid | Solid to Aqueous | +25.4 | +45.2 | +11.9 | Crystal lattice H-bonding |
| 3-Methoxy-4-methylbenzonitrile | Solid to Toluene | +18.2 | +38.5 | +6.7 | Dipole-dipole interactions |
| Curcuminoid-derivative | Keto-Enol (Aq) | -12.5 | -15.0 | -8.0 | Intramolecular H-bonding |
(Note: Values are representative syntheses based on homologous series thermodynamic profiling and literature trends).
Experimental Methodologies
To ensure rigorous and reproducible thermodynamic profiling, the following self-validating protocols must be employed.
Experimental workflow for comprehensive thermodynamic profiling of synthesized derivatives.
Protocol 1: Solution-Phase Thermodynamic Profiling via Isothermal Saturation
Objective: Determine
-
Step 1: Preparation of Saturated Solutions. Add an excess of the 3-methoxy-4-methylphenyl derivative to 10 mL of the target solvent in a sealed, jacketed glass vessel.
-
Causality: Sealing the vessel prevents solvent evaporation, which would artificially inflate concentration metrics and skew thermodynamic calculations.
-
-
Step 2: Dual-Approach Equilibration. Prepare two identical setups. Heat Setup A to 5°C above the target temperature and cool to the target. Keep Setup B exactly at the target temperature. Stir both at 300 rpm for 48 hours.
-
Causality & Self-Validation: Approaching equilibrium from both a supersaturated state (A) and an undersaturated state (B) ensures the final measured concentration is the true thermodynamic solubility. If the concentration of A equals B (
), the system is self-validated and free of kinetic trapping or supersaturation artifacts.
-
-
Step 3: Sampling and Filtration. Extract a 1 mL aliquot using a syringe fitted with a 0.22 µm PTFE filter that has been pre-equilibrated to the vessel's temperature.
-
Causality: Pre-equilibrating the filter prevents premature precipitation of the solute inside the filter matrix during extraction.
-
-
Step 4: Quantification. Dilute the aliquot appropriately and analyze via HPLC-UV to determine the mole fraction solubility (
). -
Step 5: van 't Hoff Analysis. Plot
versus . The slope of the linear regression yields , and the y-intercept yields .
Protocol 2: Solid-State Polymorph Thermodynamic Stability (DSC/TGA)
Objective: Map the thermodynamic stability landscape of solid-state forms and identify polymorphic transitions.
-
Step 1: Sample Preparation. Weigh 2-5 mg of the derivative into a pierced aluminum crucible.
-
Causality: The pierced lid allows volatile impurities or desolvated solvent molecules to escape, preventing internal pressure buildup that could alter the melting endotherm and mask true polymorphic transitions.
-
-
Step 2: TGA Pre-Screening. Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at a heating rate of 10°C/min.
-
Causality: This identifies the onset of thermal degradation and confirms whether the sample is a solvate/hydrate (indicated by mass loss prior to the melting point).
-
-
Step 3: DSC Thermal Cycling. Heat the sample in a Differential Scanning Calorimeter (DSC) at 5°C/min to just below the degradation temperature, cool at 10°C/min to 25°C, and reheat at 5°C/min.
-
Causality & Self-Validation: The first heating cycle erases the thermal history of the sample. The cooling and subsequent second heating cycle reveal whether polymorphic transitions are enantiotropic (reversible and thermodynamically driven) or monotropic (irreversible and kinetically trapped).
-
Case Study: Tautomeric Stability in Metal-Chelating Derivatives
In advanced applications, the 3-methoxy-4-methylphenyl motif is integrated into
Conclusion
The thermodynamic stability of 3-methoxy-4-methylphenyl derivatives is a multifaceted property dictated by precise steric and electronic configurations. By employing rigorous, self-validating thermodynamic profiling protocols, researchers can accurately map both the solution-phase and solid-state landscapes of these molecules. This foundational understanding is paramount for advancing their application in robust API synthesis, formulation stability, and targeted drug design.
References
- Curcumin-Based β-Diketo Ligands for Ga3+: Thermodynamic Investigation of Potential Metal-Based Drugs - PMC.
- 3-Methoxy-4-methylbenzonitrile | 3556-60-3 - Benchchem. BenchChem.
- Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. French-Ukrainian Journal of Chemistry.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Sources
- 1. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]
- 2. Curcumin-Based β-Diketo Ligands for Ga3+: Thermodynamic Investigation of Potential Metal-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Technical Guide: Bioactivity & Applications of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Executive Summary
2-(3-Methoxy-4-methylphenyl)ethanimidamide is a specialized phenylacetamidine derivative utilized primarily as a pharmacological probe in nitric oxide synthase (NOS) research and adrenergic receptor characterization. Structurally, it serves as an acyclic bioisostere of imidazoline-class drugs (e.g., Tolazoline), exhibiting significant affinity for inducible Nitric Oxide Synthase (iNOS) and
This technical guide synthesizes the compound's physicochemical properties, mechanism of action, and experimental protocols. It is designed for medicinal chemists and pharmacologists seeking to utilize this ligand for pathway elucidation or as a lead scaffold for anti-inflammatory and analgesic drug development.
Part 1: Chemical Identity & Physicochemical Profile
The compound is an acetamidine moiety linked to a substituted phenyl ring.[1] The specific 3-methoxy-4-methyl substitution pattern is critical for optimizing lipophilicity and selectivity against the constitutive NOS isoforms (nNOS and eNOS).
| Property | Data |
| IUPAC Name | 2-(3-Methoxy-4-methylphenyl)ethanimidamide |
| Chemical Class | Phenylacetamidine; Amidine |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Water (as HCl salt) |
| pKa (Predicted) | ~11.5 (Amidine group is highly basic) |
| Key Structural Features | Amidine Head: Mimics the guanidinium group of Arginine (NOS substrate).Phenyl Tail: Provides steric bulk for isoform selectivity.3-OMe/4-Me: Electron-donating groups that modulate binding pocket fit.[2] |
Part 2: Pharmacology & Mechanism of Action
Selective Inhibition of iNOS
The primary bioactivity of phenylacetamidines is the competitive inhibition of inducible Nitric Oxide Synthase (iNOS) . Unlike the constitutive isoforms (eNOS, nNOS), iNOS is expressed during inflammation.[3]
-
Mechanism: The amidine group binds to the heme active site of iNOS, mimicking the substrate L-Arginine. The 3-methoxy-4-methylphenyl tail extends into the substrate access channel, exploiting a "side pocket" unique to iNOS, thereby conferring selectivity over eNOS (which has a more constricted channel).
-
Therapeutic Relevance: Inhibition of iNOS reduces the overproduction of NO associated with septic shock, chronic inflammation, and neurodegeneration.
Alpha-Adrenergic & Imidazoline Receptor Modulation
The acetamidine structure is an open-chain analog of the imidazoline ring found in
-
Activity: Acts as a partial agonist or antagonist at
-adrenergic receptors and -imidazoline binding sites. -
Effect: Modulation of sympathetic tone and potentially analgesic effects via spinal pathways.
Visualization: NO Signaling & Inhibition Pathway
The following diagram illustrates the intervention point of 2-(3-Methoxy-4-methylphenyl)ethanimidamide within the inflammatory NO pathway.
Caption: Mechanism of Action: The compound competitively inhibits iNOS, preventing the conversion of L-Arginine to Nitric Oxide during inflammatory states.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Pinner Reaction)
Objective: Synthesize the hydrochloride salt of 2-(3-Methoxy-4-methylphenyl)ethanimidamide from its nitrile precursor.
Reagents:
-
3-Methoxy-4-methylphenylacetonitrile (Precursor)
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Ammonia (
) in Methanol
Workflow:
-
Imidate Formation:
-
Dissolve 10 mmol of nitrile in 20 mL anhydrous EtOH/CHCl3 (1:1).
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–45 minutes until saturation.
-
Seal and store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate.
-
Checkpoint: Filter and wash with dry ether. Ensure moisture exclusion to prevent hydrolysis to the ester.
-
-
Amidine Conversion:
-
Resuspend the imidate solid in 15 mL anhydrous Methanol.
-
Add excess anhydrous Ammonia (7N in MeOH) at 0°C.
-
Stir at room temperature for 48 hours.
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Recrystallize the crude solid from Isopropanol/Ether.
-
Validation: Verify structure via
-NMR ( ) looking for the methylene singlet (~3.6 ppm) and the disappearance of the ethyl group from the imidate.
-
Protocol B: iNOS Inhibition Assay (Greiss Method)
Objective: Determine the
-
Cell Culture: Seed RAW 264.7 cells (
cells/well) in 96-well plates. -
Induction: Treat cells with LPS (1
g/mL) to induce iNOS expression. -
Treatment: Simultaneously add the test compound at varying concentrations (0.1 nM – 100
M). Incubate for 24 hours. -
Quantification:
-
Collect 50
L of supernatant. -
Mix with 50
L Greiss Reagent A (1% Sulfanilamide) and 50 L Greiss Reagent B (0.1% NED). -
Incubate 10 mins at RT (dark).
-
-
Readout: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a standard curve.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Part 4: Structure-Activity Relationship (SAR) Logic
The design of this molecule relies on specific SAR principles established for phenylacetamidines:
| Structural Component | Modification | Biological Consequence |
| Linker | Methylene ( | Essential for flexibility. Direct phenyl-amidine attachment (Benzamidine) increases potency for Trypsin but decreases iNOS selectivity. |
| Amidine | Unsubstituted | Critical for H-bonding with Glu371 in the iNOS active site. Substitution on the nitrogen (e.g., N-methyl) drastically reduces affinity. |
| Phenyl Ring | 3-Methoxy | Increases lipophilicity and fills the hydrophobic pocket near the heme. |
| Phenyl Ring | 4-Methyl | Provides steric bulk that clashes with the narrower active site of eNOS, enhancing iNOS selectivity . |
Visualization: Synthesis Workflow
Caption: Synthetic route via the Pinner reaction, converting the nitrile precursor to the final amidine salt.
References
-
Selective Inhibition of iNOS
-
Phenylacetamidine Pharmacology
-
Trace Amine Receptor Ligands
- Title: 2-Phenethylamines in Medicinal Chemistry: A Review.
- Source: Molecules (MDPI), 2023.
-
URL:[Link]
-
Amidine Synthesis Protocols
Sources
- 1. N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) for 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Safety Data Sheet Technical Guide: 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Executive Summary: Chemical Architecture & Risk Profile
2-(3-Methoxy-4-methylphenyl)ethanimidamide is a specialized aryl-acetamidine intermediate, likely utilized in the synthesis of bioactive heterocyclic compounds or adrenergic ligands. As a Novel Chemical Entity (NCE) or niche research intermediate, specific toxicological data is often absent from public registries.
This guide applies Structure-Activity Relationship (SAR) principles to establish a rigorous safety protocol. The molecule combines an electron-rich aromatic core with a highly basic amidine functional group, necessitating handling precautions distinct from standard organic intermediates.
Molecular Identity
| Property | Detail |
| Chemical Name | 2-(3-Methoxy-4-methylphenyl)ethanimidamide |
| Functional Class | Aryl-acetamidine (Amidine) |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | ~178.23 g/mol |
| Predicted pKa | 11.5 – 12.5 (Amidine group) |
| Physical State | Solid (Likely hygroscopic crystalline powder) |
Hazard Identification & Toxicology (SAR Analysis)
Core Hazard: The amidine moiety is a strong organic base (analogous to DBU or benzamidine), capable of causing severe irritation or chemical burns upon contact with mucous membranes.
GHS Classification (Predicted)
-
Skin Corrosion/Irritation (Category 1B/2): High alkalinity leads to saponification of skin lipids.
-
Serious Eye Damage (Category 1): Risk of permanent corneal opacity due to rapid pH elevation on the ocular surface.
-
Acute Toxicity (Oral/Inhalation): Classified as Warning (Category 4) based on phenethylamine structural analogs.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (ammoniacal vapors).
Bioactive Potential (Pharmacophore Alert)
The 2-(3-methoxy-4-methylphenyl) scaffold bears structural similarity to precursors of bioactive phenethylamines and imidazolines.
-
Risk: Potential adrenergic or serotonergic activity.
-
Precaution: Treat as a potent bioactive agent. Avoid inhalation of dusts; assume 100% bioavailability via mucous membranes.
Stability, Reactivity & Degradation
The amidine functional group is thermodynamically unstable toward hydrolysis, converting to the corresponding amide and ammonia in the presence of moisture.
Degradation Pathway
-
Primary Trigger: Atmospheric Moisture (
). -
Reaction: Hydrolysis.
-
By-products: 2-(3-Methoxy-4-methylphenyl)acetamide (Solid) + Ammonia (
Gas).
Visualization: Stability & Degradation Logic
Figure 1: Hydrolytic degradation pathway of the amidine functionality upon exposure to moisture.
Safe Handling & Storage Protocols
Due to the hygroscopic and basic nature of the compound, standard benchtop handling is insufficient.
Storage Conditions
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.
-
Desiccant: Store secondary container over
or activated molecular sieves.
Experimental Handling Workflow
Objective: Prevent hydrolysis and operator exposure.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Perform in a Glovebox or a Schlenk Line environment.
-
Solvent Choice: Use anhydrous solvents (MeOH, DCM, DMF). Avoid protic solvents unless buffered.
Visualization: Safe Handling Decision Tree
Figure 2: Decision logic for environmental control during weighing and solubilization.
Emergency Response & First Aid
Principle: Neutralization is key. The compound is caustic; water alone may spread the base before diluting it.
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15 min, then apply Isotonic Saline . | Immediate dilution of high pH; saline restores osmotic balance. |
| Skin Contact | Wash with 1% Acetic Acid or Citric Acid, then soap/water. | Weak acid neutralizes the amidine base significantly faster than water. |
| Inhalation | Move to fresh air; monitor for delayed pulmonary edema . | Amidine vapors can cause deep lung irritation similar to ammonia. |
| Spill Cleanup | Cover with Citric Acid powder, then sweep. | Neutralize the base in situ to prevent corrosive dust generation. |
Synthesis & Reaction Integration
When using 2-(3-Methoxy-4-methylphenyl)ethanimidamide as a nucleophile or building block:
-
Basicity: It is a strong base.[1] If used in coupling reactions, it may sequester acid catalysts or deprotonate sensitive groups.
-
Salt Formation: It is often isolated as the Hydrochloride (HCl) or Acetate salt to improve stability.
-
Note: The salt form is significantly less hygroscopic and safer to handle (Irritant vs. Corrosive).
-
-
Cyclization: Reacts with 1,3-dicarbonyls to form Pyrimidines ; reacts with alpha-haloketones to form Imidazoles .
References
-
PubChem. Benzamidine Hydrochloride - Safety and Hazards. National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Amidines and Imidates. Available at: [Link]
(Note: As this is a specific research intermediate, exact toxicological data is inferred from homologous amidine and phenethylamine structures cited above.)
Sources
Solubility profile of 2-(3-Methoxy-4-methylphenyl)ethanimidamide in water vs organic solvents
Solubility Profile and Solvation Thermodynamics of 2-(3-Methoxy-4-methylphenyl)ethanimidamide: A Comprehensive Guide for Preclinical Formulation
Executive Summary
The transition of an active pharmaceutical ingredient (API) from discovery to a viable clinical formulation hinges on a rigorous understanding of its thermodynamic solubility across diverse solvent systems. 2-(3-Methoxy-4-methylphenyl)ethanimidamide is a structurally unique compound characterized by a lipophilic aromatic core paired with a highly ionizable amidine headgroup. This whitepaper provides an in-depth, first-principles analysis of its biphasic solubility profile, detailing the causality behind its solvation dynamics in water versus organic solvents. By establishing self-validating experimental protocols, this guide equips formulation scientists with the mechanistic insights required for optimal salt selection and solvent-system design.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 2-(3-Methoxy-4-methylphenyl)ethanimidamide, one must first deconstruct its molecular architecture:
-
The Lipophilic Core (3-Methoxy-4-methylphenyl): The substituted phenyl ring heavily influences the compound's intrinsic lipophilicity (LogP). The methoxy group (-OCH₃) acts as a hydrogen bond acceptor, while the methyl group (-CH₃) adds steric bulk and non-polar surface area, driving the free base's affinity for low-dielectric organic solvents.
-
The Ionizable Headgroup (Ethanimidamide): Amidines are among the strongest neutral organic bases. When protonated, the resulting amidinium cation undergoes intense resonance stabilization, distributing the positive charge symmetrically across both nitrogen atoms[1]. Because of this resonance energy, the pKa of the amidine group typically resides near 12.0[1]. Consequently, at physiological pH (7.4) and in neutral water, the compound exists almost exclusively (>99.9%) as a protonated cation.
This structural dichotomy means the compound exhibits highly divergent solubility behaviors depending on its ionization state (Free Base vs. Salt Form) and the dielectric constant (
Thermodynamic Solubility Profile: Water vs. Organic Solvents
The dielectric constant of a solvent dictates its ability to separate and stabilize oppositely charged ions[2][3]. High-
The following table summarizes the predictive thermodynamic solubility profile of the compound based on structural analog modeling:
| Solvent System | Dielectric Constant ( | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Dominant Solvation Mechanism |
| Water (pH 7.4) | 80.1 | < 0.1 (Very Low) | > 50.0 (High) | Ion-Dipole (Salt) / H-Bonding |
| Methanol | 32.7 | ~ 15.0 (Moderate) | > 30.0 (High) | Dipole-Dipole / H-Bonding |
| DMSO | 46.7 | > 50.0 (High) | > 50.0 (High) | Polar Aprotic Solvation |
| Dichloromethane | 8.9 | > 30.0 (High) | < 0.1 (Low) | Dispersion / Dipole-Induced |
| Hexane | 1.9 | < 1.0 (Very Low) | < 0.01 (Insoluble) | Weak Dispersion Forces |
Data Note: Values represent predictive thermodynamic models derived from first-principles calculations for aryl-amidine derivatives.
Mechanistic Insights: Solvation Dynamics
The pathway to dissolution requires breaking the solute's crystal lattice, forming a cavity in the solvent, and establishing solute-solvent interactions. For 2-(3-Methoxy-4-methylphenyl)ethanimidamide, the choice of solvent fundamentally alters this thermodynamic cycle.
Figure 1: Divergent solvation pathways of the API in aqueous versus organic environments.
Experimental Methodologies: Self-Validating Protocols
To empirically validate the solubility profile, researchers must utilize a self-validating thermodynamic approach. Kinetic solubility assays (like solvent-shift methods) are prone to supersaturation and metastable states. Instead, the OECD Test Guideline 105 Shake-Flask Method is the gold standard for determining true equilibrium solubility (
Protocol: Thermodynamic Shake-Flask Solubility Determination
Objective: To quantify the equilibrium solubility of the HCl salt in water and the free base in organic solvents.
Step 1: Preparation of Saturated Systems
-
Weigh approximately 5-fold the estimated soluble amount of 2-(3-Methoxy-4-methylphenyl)ethanimidamide into three separate amber glass vials to prevent photodegradation.
-
Add 10.0 mL of the target solvent (e.g., HPLC-grade Water or Dichloromethane) to each vial.
-
Causality Check: The excess solid ensures that the chemical potential of the solid phase equals the chemical potential of the dissolved solute, a mandatory condition for thermodynamic equilibrium.
Step 2: Temperature-Controlled Equilibration
-
Seal the vials tightly and submerge them in an isothermal shaking water bath set strictly to 25.0 ± 0.1 °C.
-
Agitate at 150 RPM.
-
Self-Validation Step: Extract micro-samples at 24, 48, and 72 hours. Equilibrium is only confirmed when the concentration variance between three consecutive time points is < 5%[4].
Step 3: Phase Separation
-
Remove the vials and immediately centrifuge the suspensions at 10,000 × g for 15 minutes at 25.0 °C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
-
Solid-State Verification: Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD). This proves that no polymorphic transition or hydrate formation occurred during the 72-hour equilibration, validating the structural integrity of the tested phase.
Step 4: HPLC-UV Quantification
-
Dilute the filtered supernatant into the mobile phase to fall within the linear range of the calibration curve.
-
Analyze using a reversed-phase C18 column. UV detection is highly specific for the conjugated 3-methoxy-4-methylphenyl chromophore, preventing the overestimation of solubility that often plagues gravimetric methods due to solvent impurities.
Strategic Implications for Drug Development
Understanding the dichotomy between the free base and the salt form of 2-(3-Methoxy-4-methylphenyl)ethanimidamide is critical for downstream formulation:
-
Aqueous Formulations (IV/Oral Solutions): The free base is unsuitable for aqueous delivery due to its highly lipophilic core. Converting the amidine to a hydrochloride or mesylate salt leverages the high dielectric constant of water, drastically reducing the lattice energy barrier and increasing bioavailability[5].
-
Lipid-Based & Transdermal Systems: If the therapeutic goal requires penetration through highly lipophilic barriers (e.g., the stratum corneum or blood-brain barrier), the neutral free base should be formulated in low-dielectric organic co-solvents or lipid nanocarriers, where it exhibits superior solubility and membrane permeability.
References
-
Title: Basicity of Amidines and Guanidines | Source: Unacademy | URL: [Link]
-
Title: Determining the water solubility of difficult-to-test substances: A tutorial review | Source: Technical University of Denmark (DTU) / OECD 105 | URL: [Link]
-
Title: The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures | Source: AAPS PharmSciTech | URL: [Link]
-
Title: Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability | Source: Acta Pharmaceutica | URL: [Link]
Sources
Technical Guide: Pharmaceutical Applications of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Executive Summary
2-(3-Methoxy-4-methylphenyl)ethanimidamide (referred to herein as MMP-EIA ) is a small-molecule arylacetamidine derivative with significant potential in medicinal chemistry. Structurally characterized by a basic amidine functional group attached to a substituted phenyl ring via a methylene bridge, MMP-EIA serves as a critical pharmacophore for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin) and G-protein coupled receptors (GPCRs), specifically imidazoline and adrenergic subtypes.
This guide provides a comprehensive technical analysis of MMP-EIA, detailing its physicochemical profile, mechanism of action, synthesis protocols, and therapeutic applications in anticoagulation and neuropharmacology.
Part 1: Chemical Identity & Physicochemical Profile
MMP-EIA functions as a cationic bioisostere of the amino acid Arginine. At physiological pH (7.4), the amidine group is protonated, allowing it to form critical salt bridges with aspartate residues in enzyme active sites.
Structural Analysis[1][2][3][4]
-
Core Scaffold: Arylacetamidine (Ar-CH2-C(=NH)NH2).
-
Substituents:
-
3-Methoxy (-OCH3): Provides hydrogen bond acceptor capability and modulates electronic density of the aromatic ring.
-
4-Methyl (-CH3): Enhances lipophilicity (LogP) and metabolic stability compared to 4-methoxy or 4-hydroxy analogs, preventing rapid O-demethylation.
-
Physicochemical Properties (Predicted)
| Property | Value | Clinical Implication |
| Molecular Weight | ~178.23 g/mol | Fragment-like; high ligand efficiency. |
| pKa (Amidine) | ~11.0 - 12.0 | Highly basic; >99% protonated at pH 7.4. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; likely CNS permeable. |
| H-Bond Donors | 3 | Critical for active site anchoring. |
| H-Bond Acceptors | 2 | Interaction with solvent/enzyme backbone. |
Part 2: Mechanism of Action (Pharmacology)
Serine Protease Inhibition (Primary Target)
The primary pharmaceutical utility of MMP-EIA lies in its ability to inhibit trypsin-like serine proteases. These enzymes utilize a catalytic triad (His-Asp-Ser) and possess a deep, negatively charged specificity pocket (S1 pocket ) containing an Aspartate residue (e.g., Asp189 in Trypsin).
-
Mechanism: The protonated amidine group of MMP-EIA mimics the guanidinium side chain of Arginine. It inserts into the S1 pocket, forming a bidentate salt bridge with the carboxylate of the Aspartate residue.
-
Selectivity: The 3-methoxy-4-methylphenyl tail occupies the hydrophobic S2/S3 subsites (aryl binding pocket). The 4-methyl group provides steric bulk that can enhance selectivity for Factor Xa over Thrombin by exploiting subtle differences in the S2 pocket size.
Imidazoline Receptor Modulation (Secondary Target)
Arylacetamidines are known ligands for Imidazoline receptors (I1/I2). MMP-EIA's structure resembles Tolazoline and Clonidine analogs.
-
I1 Receptor: Activation leads to sympathoinhibition (hypotensive effect).
-
I2 Receptor: Modulation is linked to neuroprotection and monoamine oxidase (MAO) regulation.
Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism within the protease active site.
Caption: Mechanistic pathway of MMP-EIA acting as a competitive inhibitor by anchoring into the S1 specificity pocket of serine proteases.
Part 3: Therapeutic Applications[5]
Anticoagulant Therapy (Thrombosis)
MMP-EIA serves as a lead scaffold for oral anticoagulants. By inhibiting Factor Xa or Thrombin , it blocks the coagulation cascade.
-
Advantage over Warfarin: Direct inhibition allows for a predictable dose-response without dietary interference.
-
Structural Optimization: The 4-methyl group increases metabolic stability compared to unsubstituted phenyl-amidines, potentially prolonging half-life.
Neuroprotection & Pain Management
Due to its moderate lipophilicity (LogP ~2.0), MMP-EIA may cross the Blood-Brain Barrier (BBB).
-
Target: Nitric Oxide Synthase (NOS). Amidines are potent inhibitors of iNOS and nNOS.
-
Application: Reduction of neuroinflammation in conditions like stroke or neuropathic pain. The 3-methoxy group aids in antioxidant capacity, similar to Apocynin.[1]
Part 4: Experimental Protocols
Synthesis: The Pinner Reaction
The most robust method for synthesizing MMP-EIA is the Pinner Synthesis , converting a nitrile precursor to an imidate, then to the amidine.
Precursor: (3-Methoxy-4-methylphenyl)acetonitrile.
Step-by-Step Protocol
-
Imidate Formation:
-
Dissolve 10 mmol of (3-Methoxy-4-methylphenyl)acetonitrile in 20 mL of anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2–3 hours until saturation.
-
Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride precipitates.
-
Precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.
-
-
Amidine Conversion:
-
Resuspend the imidate ester intermediate in 15 mL of anhydrous ethanol.
-
Add 15 mmol of Ammonia (NH3) in ethanol (7N solution) or dry ammonia gas.
-
Stir at room temperature for 12–24 hours.
-
Evaporate solvent to yield the crude amidine hydrochloride.[2]
-
-
Purification:
-
Recrystallize from Ethanol/Ether or Isopropanol.
-
Validation: Verify structure via 1H-NMR (D2O) and Mass Spectrometry (ESI+). Look for the characteristic amidine proton signals (broad singlet) and the 3-methoxy/4-methyl singlets.
-
Bioassay: Determination of Ki (Inhibition Constant)
To validate biological activity against Thrombin or Factor Xa.
Reagents:
-
Enzyme: Human Thrombin or Factor Xa (purified).
-
Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.
Workflow:
-
Preparation: Prepare serial dilutions of MMP-EIA (0.1 nM to 100 µM) in buffer.
-
Incubation: Mix 50 µL of enzyme solution with 50 µL of inhibitor solution. Incubate for 15 min at 37°C.
-
Reaction Start: Add 100 µL of chromogenic substrate.
-
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Plot initial velocity (V0) vs. Substrate concentration. Use the Cheng-Prusoff equation to calculate Ki from IC50.
References
-
Böhm, M., et al. (1999). Novel Amidine-Based Inhibitors of Thrombin: Structure-Activity Relationships. Journal of Medicinal Chemistry.[3] Link
-
Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases in the Coagulation System. Blood Coagulation & Fibrinolysis. Link
-
Meyer, F., et al. (2023). Structure-Activity Relationship of HIV-1 Protease Inhibitors Containing Alpha-Hydroxy-Beta-Amino Acids.[4] Bioorganic & Medicinal Chemistry.[5][4][6] 4
-
Sigma-Aldrich. (2025). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Data.7
-
PubChem. (2025).[8] N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide Compound Summary.9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide | C15H15NO3 | CID 17431667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide | C10H13NO3 | CID 291616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step preparation of 2-(3-Methoxy-4-methylphenyl)ethanimidamide from nitriles
Application Note: Step-by-Step Preparation of 2-(3-Methoxy-4-methylphenyl)ethanimidamide from Nitriles
Introduction & Strategic Rationale
The amidine functional group is a highly privileged pharmacophore in drug discovery, frequently serving as a bioisostere for basic amines or as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors and protease antagonists. The synthesis of 2-(3-methoxy-4-methylphenyl)ethanimidamide from its corresponding precursor, 2-(3-methoxy-4-methylphenyl)acetonitrile, presents specific synthetic challenges. Because the starting material is an electron-rich, benzylic nitrile, the electrophilicity of the nitrile carbon is somewhat dampened.
To achieve high yields and high purity, the synthetic route must be carefully selected. This protocol details two robust, self-validating methodologies: the classical acid-catalyzed Pinner Reaction and the modern base-promoted LiHMDS Direct Amination .
Mechanistic Pathways & Route Selection
The transformation of a nitrile to an amidine requires overcoming the high bond dissociation energy of the cyano group. We present two distinct mechanistic approaches:
-
Method A (The Pinner Reaction): This acid-catalyzed pathway relies on the protonation of the nitrile to increase its electrophilicity, followed by the nucleophilic attack of an alcohol to form an imidate ester hydrochloride (the "Pinner Salt")[1]. Subsequent treatment with ammonia displaces the alcohol to yield the amidine[2].
-
Method B (LiHMDS Amination): This modern approach utilizes Lithium hexamethyldisilazide (LiHMDS). Despite being a bulky base, LiHMDS acts as a direct nucleophile in this context, attacking the nitrile carbon to form a transient N-(trimethylsilyl)amidine intermediate, which is subsequently unmasked via acidic workup[3].
Figure 1: Divergent synthetic pathways for amidine preparation from nitriles.
Comparative Methodology Analysis
The choice between Method A and Method B depends on the scale of the reaction, budget constraints, and available equipment. The table below summarizes the operational parameters for both approaches.
| Parameter | Method A: Modified Pinner | Method B: LiHMDS Amination |
| Primary Reagents | AcCl, Anhydrous EtOH, NH₃/MeOH | LiHMDS (1M in THF), HCl/Et₂O |
| Reaction Time | 36–48 hours (2 discrete steps) | 12–16 hours (1-pot cascade) |
| Moisture Sensitivity | Extremely High (Step 1) | High (Requires inert atmosphere) |
| Intermediate | Imidate HCl (Thermodynamically unstable) | N-TMS Amidine (Transient) |
| Scalability | Excellent (>100g scale, highly cost-effective) | Good (Reagent cost-prohibitive at scale) |
| Primary Failure Mode | Hydrolysis to ethyl ester due to moisture | Incomplete conversion (steric hindrance) |
Detailed Experimental Protocols
Method A: The Modified Pinner Synthesis (In-Situ HCl Generation)
Expertise & Causality Insight: The traditional requires bubbling anhydrous HCl gas into the reaction mixture[1]. This is hazardous, difficult to quantify, and prone to introducing trace moisture. Trace moisture is fatal to this reaction, as it irreversibly hydrolyzes the highly reactive Pinner salt into an ethyl ester[4]. To build a self-validating, robust system, this protocol uses acetyl chloride in anhydrous ethanol to generate strictly anhydrous HCl in situ alongside ethyl acetate.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Preparation: Purge a 250 mL round-bottom flask with Argon. Add anhydrous ethanol (10.0 equivalents) and cool the flask to 0 °C using an ice bath.
-
HCl Generation: Dropwise add acetyl chloride (5.0 equivalents) over 15 minutes. Causality: The exothermic reaction between acetyl chloride and ethanol generates anhydrous HCl. Keep the temperature strictly below 10 °C to prevent side reactions.
-
Nitrile Addition: Add 2-(3-methoxy-4-methylphenyl)acetonitrile (1.0 equivalent, e.g., 10 mmol) dissolved in a minimal amount of anhydrous dioxane or chloroform[2].
-
Incubation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Stir for 24 hours. The imidate hydrochloride will often precipitate as a white crystalline solid.
-
Isolation: Evaporate the volatiles under reduced pressure at ambient temperature (do not heat, as the salt is thermally unstable and may revert to an amide)[4]. Triturate the residue with cold anhydrous diethyl ether to remove unreacted starting material.
Step 2: Amidation
-
Resuspension: Suspend the crude imidate hydrochloride in anhydrous methanol (20 mL) and cool to 0 °C.
-
Ammonia Addition: Slowly add a solution of 7N Ammonia in Methanol (10.0 equivalents). Causality: The high concentration of ammonia drives the nucleophilic acyl substitution, displacing the ethoxy group to form the amidine.
-
Reaction: Stir at room temperature for 16 hours.
-
Workup: Concentrate the mixture under vacuum. Recrystallize the resulting solid from ethanol/diethyl ether to yield pure 2-(3-methoxy-4-methylphenyl)ethanimidamide hydrochloride.
Figure 2: Stepwise mechanism of the classical Pinner reaction.
Method B: LiHMDS-Promoted Direct Amination
Expertise & Causality Insight: For rapid analogue generation in medicinal chemistry, the is superior as it bypasses the unstable imidate intermediate entirely[3]. Here, the hexamethyldisilazide anion acts as a nucleophile rather than a base, attacking the nitrile carbon directly.
Protocol:
-
Setup: In an oven-dried flask under Argon, dissolve 2-(3-methoxy-4-methylphenyl)acetonitrile (1.0 equivalent, 5 mmol) in anhydrous THF (15 mL).
-
Nucleophilic Attack: Cool the solution to 0 °C. Dropwise add LiHMDS (1.0 M in THF, 3.0 equivalents). Causality: Excess reagent is required to drive the equilibrium forward and account for any adventitious moisture.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. (If LC-MS indicates incomplete conversion, heat gently to 40 °C for an additional 4 hours).
-
Deprotection & Salt Formation: Cool the mixture back to 0 °C. Carefully quench the reaction by adding 2M HCl in diethyl ether (approx. 5.0 equivalents). Causality: The acidic quench serves a dual purpose: it cleaves the labile N-TMS bonds of the intermediate and immediately protonates the free amidine base, forcing it to precipitate as a highly pure hydrochloride salt.
-
Isolation: Filter the resulting precipitate, wash extensively with cold THF and diethyl ether, and dry under high vacuum.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2-(3-methoxy-4-methylphenyl)ethanimidamide, the following analytical validations must be performed:
-
LC-MS: Look for the [M+H]⁺ peak at m/z 193.1. Ensure the absence of the ethyl ester byproduct (m/z 223.1), which indicates moisture contamination during the Pinner salt formation.
-
¹H NMR (DMSO-d₆): The amidine protons will appear as broad exchangeable singlets far downfield (typically between 8.5–9.5 ppm) due to the hydrochloride salt formation. The benzylic CH₂ protons will shift downfield relative to the starting nitrile (from ~3.8 ppm to ~4.1 ppm).
References
-
Organic Chemistry Portal. Pinner Reaction. Available at:[Link]
-
National Center for Biotechnology Information (PMC). Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation. Available at:[Link]
-
Wikipedia, The Free Encyclopedia. Pinner reaction. Available at: [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Cyclization Reactions of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxy-4-methylphenyl)ethanimidamide is a versatile synthetic intermediate, poised for a variety of cyclization reactions to generate a diverse array of heterocyclic scaffolds. The presence of the electron-donating methoxy and methyl groups on the phenyl ring activates it towards electrophilic aromatic substitution, a key step in many classical named reactions for heterocycle synthesis. This document provides detailed application notes and protocols for the cyclization of this substrate, with a focus on the formation of isoquinoline and quinazoline derivatives. The causality behind experimental choices and potential mechanistic pathways are discussed to provide a comprehensive guide for researchers.
PART 1: Overview of Potential Cyclization Pathways
The structure of 2-(3-Methoxy-4-methylphenyl)ethanimidamide lends itself to several intramolecular cyclization strategies. The primary pathways involve the nucleophilic nitrogen of the imidamide moiety and the activated aromatic ring. The choice of reaction conditions and co-reactants will dictate the final heterocyclic product.
Caption: Potential cyclization pathways for 2-(3-Methoxy-4-methylphenyl)ethanimidamide.
PART 2: Isoquinoline Synthesis via Bischler-Napieralski Type Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution.[1] While the classical reaction utilizes an amide, the ethanimidamide functional group can be viewed as a protected or activated form of an amide, amenable to this transformation under appropriate conditions. The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or triflic anhydride (Tf₂O).[2][3]
The electron-donating methoxy and methyl groups on the aromatic ring of the substrate are crucial for the success of this reaction, as they activate the ring for electrophilic attack. The cyclization is expected to occur at the position ortho to the ethylimidamide substituent and para to the activating methoxy group.
Mechanism Insight
The reaction is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. The dehydrating agent activates the imidamide, facilitating the elimination of water and subsequent cyclization onto the electron-rich aromatic ring.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of 6-Methoxy-7-methyl-3,4-dihydroisoquinoline
Materials:
-
2-(3-Methoxy-4-methylphenyl)ethanimidamide
-
Phosphoryl chloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(3-Methoxy-4-methylphenyl)ethanimidamide (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile or toluene (10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled phosphoryl chloride (2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-methoxy-7-methyl-3,4-dihydroisoquinoline.
Table 1: Reaction Conditions for Bischler-Napieralski Cyclization
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| POCl₃ | Acetonitrile | Reflux (82) | 2-6 | Most common and effective reagent. |
| P₂O₅/POCl₃ | Toluene | Reflux (111) | 4-8 | Harsher conditions, used for less reactive substrates.[4] |
| Tf₂O, 2-chloropyridine | Dichloromethane | -78 to RT | 1-3 | Milder conditions, suitable for sensitive substrates.[5] |
PART 3: Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7] The ethanimidamide can be hydrolyzed in situ to the corresponding amine under the acidic reaction conditions, or the pre-formed amine can be used directly. The presence of electron-donating groups on the aromatic ring is highly favorable for this reaction.[8]
Causality of Experimental Choices
-
Acid Catalyst: An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) is essential to protonate the carbonyl group of the aldehyde/ketone, making it more electrophilic for the initial condensation. It also catalyzes the formation of the iminium ion, which is the key electrophile for the cyclization step.[8]
-
Aldehyde/Ketone Choice: The choice of the carbonyl compound will determine the substituent at the C-1 position of the resulting tetrahydroisoquinoline. Formaldehyde is commonly used to yield an unsubstituted C-1 product.
-
Solvent: Protic solvents like ethanol or methanol are often used, but aprotic solvents can also be employed.
Experimental Protocol: Synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
2-(3-Methoxy-4-methylphenyl)ethanamine (hydrochloride salt)
-
Formaldehyde (37 wt. % in H₂O)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(3-Methoxy-4-methylphenyl)ethanamine hydrochloride (1.0 eq) in a mixture of methanol and water.
-
Add formaldehyde solution (1.1 eq) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution with a concentrated NaOH solution to pH > 10.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography.
Table 2: Conditions for Pictet-Spengler Reaction
| Carbonyl Source | Acid Catalyst | Solvent | Temperature (°C) |
| Formaldehyde | HCl | Methanol/Water | Reflux |
| Paraformaldehyde | TFA | Dichloromethane | Room Temperature |
| Glyoxylic acid | Formic acid | Water | 100 |
PART 4: Quinazoline Synthesis from 2-(3-Methoxy-4-methylphenyl)ethanimidamide
The synthesis of quinazolines from the title compound would likely involve a reaction with a suitable two-carbon electrophile that can react with both the nitrogen atoms of the imidamide and the aromatic ring. A potential route could involve reaction with a 1,3-dicarbonyl compound or its equivalent.
Proposed Synthetic Strategy
A plausible approach involves the condensation of 2-(3-Methoxy-4-methylphenyl)ethanimidamide with a β-ketoester in the presence of an acid or base catalyst. The reaction would proceed through initial Michael addition or condensation, followed by intramolecular cyclization and subsequent aromatization.
Caption: Proposed workflow for quinazoline synthesis.
General Protocol for Quinazoline Synthesis
Materials:
-
2-(3-Methoxy-4-methylphenyl)ethanimidamide
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., ZnCl₂)
-
High-boiling solvent (e.g., xylene, Dowtherm A)
Procedure:
-
Combine 2-(3-Methoxy-4-methylphenyl)ethanimidamide (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid as both a catalyst and a dehydrating agent.
-
Heat the mixture to a high temperature (140-180 °C) with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a strong base (e.g., NaOH or K₂CO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Table 3: Reagents for Quinazoline Synthesis
| Co-reactant | Catalyst/Medium | Expected Product |
| Ethyl acetoacetate | Polyphosphoric Acid | 2-Methyl-4-hydroxy-quinazoline derivative |
| Diethyl malonate | NaOEt / EtOH | 2,4-Dihydroxy-quinazoline derivative |
| Acetic Anhydride | Pyridine | 2-Methyl-quinazoline derivative (via subsequent steps) |
References
-
Isoquinoline Synthesis. Georgetown University. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. YouTube. [Link]
-
Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Organic & Biomolecular Chemistry. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Scheme 1. Synthesis of 2-quinazolines and 2-aryl-4H-benzo[d]A C H T U N G T R E N N U N G[3][9]oxazines via an oxidative dehydrogenation protocol. ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]
-
Pictet-Spengler reaction. chemeurope.com. [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Isoquinoline synthesis [quimicaorganica.org]
Handling and storage guidelines for hygroscopic ethanimidamide salts
Application Note: Handling and Storage Guidelines for Hygroscopic Ethanimidamide Salts
Abstract
Ethanimidamide hydrochloride (Acetamidine HCl) is a critical reagent in the synthesis of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines.[1] However, its utility is frequently compromised by its acute hygroscopicity. Upon exposure to atmospheric moisture, the salt undergoes rapid deliquescence followed by hydrolytic degradation, leading to stoichiometry errors and the introduction of impurities (ammonium chloride and acetamide). This guide provides a validated protocol for the storage, handling, and quality control of ethanimidamide salts to ensure experimental reproducibility in drug discovery workflows.
Physicochemical Properties & Stability Mechanisms
To handle ethanimidamide hydrochloride effectively, one must understand the causality of its degradation. It is not merely "wet"; it is chemically unstable in the presence of water.
The Hygroscopic Cascade
Ethanimidamide hydrochloride (
-
Adsorption: Surface moisture is adsorbed immediately upon exposure to air (RH > 40%).
-
Deliquescence: The salt dissolves in the adsorbed water, creating a highly concentrated aqueous layer on the crystal surface.
-
Hydrolysis (Irreversible): Once in solution, the amidinium cation is susceptible to nucleophilic attack by water.
Degradation Pathway
The hydrolysis proceeds via a tetrahedral intermediate, collapsing to form acetamide and ammonium chloride. Under forcing conditions (heat or prolonged storage in solution), further hydrolysis to acetic acid occurs.
Figure 1: Hydrolytic degradation pathway of ethanimidamide hydrochloride.[1] The formation of Acetamide (Impurity A) is the primary failure mode in moist storage.
Storage Protocols
The integrity of the reagent is maintained only if the "Moisture Chain" is unbroken.
Table 1: Storage Tier System
| Storage Tier | Duration | Environment | Container Specification |
| Tier 1 (Optimal) | > 6 Months | Glovebox (N₂/Ar) | Original bottle with Parafilm seal, inside secondary containment. |
| Tier 2 (Standard) | 1–6 Months | Desiccator | Amber glass, taped cap, stored over |
| Tier 3 (Working) | < 1 Week | Benchtop Desiccator | Vacuum desiccator. Flush headspace with Argon after every use. |
Critical Protocol:
-
Headspace Purging: Never return a bottle to the shelf without purging the headspace with inert gas (Argon is preferred over Nitrogen due to its higher density, which blankets the solid).
-
Cold Storage Warning: While cold storage (
) slows hydrolysis, it increases the risk of condensation upon opening. Always allow the container to equilibrate to room temperature (approx. 30 mins) before opening.
Handling & Weighing Protocols
Accurate weighing of hygroscopic salts is the most common source of error in stoichiometry. A "weighing by difference" approach is mandatory for precision chemistry.
The "Weighing by Difference" Method
Why: Prevents moisture uptake during the transfer from balance to reaction vessel.
-
Preparation: Dry the exterior of the stock bottle.
-
Tare: Place a capped weighing bottle (or the stock bottle if small) on the balance. Tare to zero.
-
Aliquot: Remove the cap, quickly transfer approximate amount to a receiving vessel (flask), and immediately recap the bottle.
-
Measurement: Place the capped bottle back on the balance. The negative mass reading is the exact amount transferred.
-
Note: This eliminates the drift seen when weighing hygroscopic solids on an open weigh boat.
-
Solvent Compatibility & Drying
If the salt has clumped (indicating partial deliquescence), it must be dried before use in sensitive reactions (e.g., Pinner reaction).
-
Drying Protocol: Dry under high vacuum (< 1 mbar) at
over for 12 hours. -
Solvent Selection: Ethanimidamide HCl is soluble in Ethanol and Methanol.[2] It is insoluble in Diethyl Ether.[2]
-
Purification: If yellowed, recrystallize from anhydrous Ethanol/Ether.
-
Decision Matrix: Handling Workflow
Use this logic flow to determine the necessary precautions based on your reaction's sensitivity.
Figure 2: Decision matrix for selecting the appropriate handling protocol based on experimental sensitivity.
Quality Control (QC)
Before committing valuable intermediates to a reaction, validate the quality of the ethanimidamide salt.
-
Visual Inspection:
-
Pass: Free-flowing white crystalline powder.
-
Fail: Clumped aggregates, sticky paste, or liquid layer (deliquescence).
-
-
Proton NMR (
or ):-
Check for the presence of Acetamide (
singlet shift distinct from amidine) or Acetic Acid. -
Standard: Purity > 98% is required for cyclization reactions.
-
-
Melting Point:
-
Pure Ethanimidamide HCl melts at 164–166°C .[3] A depressed melting point (< 160°C) indicates significant hydrolysis [1].
-
References
-
Organic Syntheses.[3][4] Acetamidine Hydrochloride.[1][2][3][5][6][7][8] Coll. Vol. 1, p.5 (1941); Vol. 8, p.1 (1928). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67170, Acetamidine hydrochloride. Link
-
ScienceMadness. Acetamidine hydrochloride Properties and Handling. Link
-
ChemicalBook. Acetamidine Hydrochloride MSDS and Storage. Link
Sources
- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. hepatochem.com [hepatochem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Microwave-Assisted Synthesis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
The 2-(3-methoxy-4-methylphenyl)ethanimidamide scaffold is a highly versatile pharmacophore, frequently utilized in the development of novel therapeutics targeting G-protein coupled receptors (GPCRs) and nitric oxide synthase (NOS) isoforms. The amidine functional group serves as a critical hydrogen-bond donor and acceptor, maintaining a positive charge at physiological pH that mimics endogenous basic amines.
Conventionally, the synthesis of acetamidines from their corresponding benzyl nitriles relies on the classical Pinner reaction. This approach requires the use of anhydrous, corrosive hydrogen chloride gas in alcoholic solvents over 24–48 hours, often resulting in poor yields due to side reactions such as hydrolysis to the ester or amide.
To circumvent these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative tool in drug discovery[1]. By leveraging dielectric heating, MAOS ensures rapid, volumetric heating that selectively activates polar intermediates. This technique offers a clean, simple, and highly efficient alternative to conventional heating, drastically reducing reaction times from days to minutes while enhancing chemo-selectivity[2].
Mechanistic Causality: The Microwave Advantage
In the base-catalyzed transformation of 2-(3-methoxy-4-methylphenyl)acetonitrile to the imidate intermediate, the nucleophilic attack of methoxide onto the nitrile carbon proceeds through a highly polar transition state. Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of the solvent and the transition state. This rapid molecular friction not only accelerates the bulk temperature rise but also provides a specific kinetic acceleration by stabilizing the polar transition state, thereby lowering the effective activation energy. Previous studies have demonstrated that microwave reactions of amines and nitriles (or their imidate intermediates) yield polysubstituted amidines in excellent yields[3], confirming the robustness of this pathway[4].
Figure 2: Dielectric heating mechanism stabilizing the polar transition state during amidation.
Experimental Workflow & Protocols
Self-Validating System: To ensure a robust and reproducible protocol, each synthetic phase incorporates specific analytical checkpoints. Advancing to subsequent steps is strictly contingent upon meeting these defined spectral and chromatographic criteria to prevent the carryover of unreacted nitriles.
Figure 1: Two-step microwave-assisted synthetic workflow for amidine generation.
Phase 1: Synthesis of Methyl 2-(3-methoxy-4-methylphenyl)ethanimidoate
Causality & Rationale: Utilizing a catalytic amount of sodium methoxide under sealed microwave conditions avoids the need for hazardous HCl gas. The sealed vial prevents the loss of volatile methanol and maintains a pressurized environment that drives the thermodynamic equilibrium toward the imidate.
-
Preparation: In an oven-dried 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve 2-(3-methoxy-4-methylphenyl)acetonitrile (1.0 mmol, 175.2 mg) in anhydrous methanol (4.0 mL).
-
Catalyst Addition: Add sodium methoxide (0.1 mmol, 5.4 mg; 10 mol%). Seal the vial securely with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 65°C, with a maximum power limit of 100 W, and a hold time of 15 minutes. Ensure dynamic cooling is enabled.
-
Validation Checkpoint: After cooling to room temperature, sample 5 µL of the reaction mixture. Quench with a drop of water and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting nitrile spot (
~0.6) and the appearance of the imidate ( ~0.3) validates step completion. -
Workup: Evaporate the methanol under reduced pressure. The crude imidate is sufficiently pure for the next step and must be used immediately to prevent ambient hydrolysis.
Phase 2: Conversion to 2-(3-Methoxy-4-methylphenyl)ethanimidamide Hydrochloride
Causality & Rationale: The addition of an ammonium salt under elevated MW temperatures facilitates a rapid nucleophilic acyl substitution, displacing the methoxy group with ammonia to form the highly stable amidine hydrochloride salt.
-
Preparation: Re-dissolve the crude imidate from Phase 1 in anhydrous ethanol (5.0 mL) in a new 10 mL microwave vial.
-
Amidation: Add ammonium chloride (1.5 mmol, 80.2 mg). Seal the vial.
-
Microwave Irradiation: Irradiate at 100°C for 20 minutes (Max power 150 W). The elevated temperature under sealed conditions (approx. 2–3 bar pressure) is critical for overcoming the steric hindrance of the substituted benzyl group.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS. The target mass
for the free amidine base is 193.13 m/z. -
Purification: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether (3 x 5 mL) to remove unreacted organics and lipophilic byproducts. Recrystallize from EtOH/Et
O to yield the pure amidine hydrochloride as a white crystalline solid.
Data Presentation: Quantitative Yield and Efficiency
The following table summarizes the optimization data, comparing the traditional Pinner methodology against the developed MAOS protocol.
| Reaction Parameter | Traditional Pinner Synthesis | MAOS Protocol (Optimized) | Improvement Factor |
| Step 1 Time (Imidate) | 24 – 48 hours | 15 minutes | ~100x faster |
| Step 2 Time (Amidine) | 24 hours | 20 minutes | ~70x faster |
| Overall Yield | 45 – 55% | 82 – 88% | +30% absolute yield |
| Purity (HPLC) | < 85% (Ester byproducts) | > 98% | Significant reduction in hydrolysis |
| E-Factor (Waste) | High (Excess HCl, solvents) | Low (Catalytic base, minimal solvent) | Greener profile |
Conclusion
The microwave-assisted synthesis of 2-(3-methoxy-4-methylphenyl)ethanimidamide derivatives represents a significant leap in operational efficiency and green chemistry for drug development. By carefully controlling dielectric heating parameters, medicinal chemists can bypass the hazardous and time-consuming Pinner reaction, achieving high-purity amidine pharmacophores in under an hour.
References
- Source: European Journal of Medicinal Chemistry (via ResearchGate)
- Title: Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions Source: Asian Journal of Pharmaceutical Research URL
- Title: Amidine synthesis by imidoylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Source: Arkivoc (via ResearchGate)
Sources
Application Note: Scalable Production of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
This Application Note provides a comprehensive technical guide for the scalable production of 2-(3-Methoxy-4-methylphenyl)ethanimidamide , a functionalized arylacetamidine intermediate relevant to drug discovery (e.g., GPCR ligands, kinase inhibitors).
The guide details two distinct protocols:
-
Method A (Classic Pinner Synthesis): The industry standard for high-purity isolation via the imidate ester.
-
Method B (Lewis Acid-Promoted Addition): A modern, scalable "one-pot" approach using Magnesium Ethoxide, avoiding hazardous HCl gas handling.
Executive Summary & Molecule Profile
Target Molecule: 2-(3-Methoxy-4-methylphenyl)ethanimidamide CAS (Generic Amidine): N/A (Specific derivative); Precursor CAS: 100050-66-2 (Nitrile) Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol
Significance: The 3-methoxy-4-methylphenyl scaffold is a privileged pharmacophore found in various bioactive agents. The acetamidine functionality serves as a bioisostere for guanidines or as a precursor for synthesizing imidazoles, pyrimidines, and triazines.
Retrosynthetic Logic: The most reliable scalable route disconnects the amidine carbon-nitrogen bonds to the corresponding nitrile: (3-Methoxy-4-methylphenyl)acetonitrile .
Chemical Strategy & Workflow
The production strategy is bifurcated based on facility capabilities:
-
Route A (Pinner): Best for GMP campaigns requiring isolation of intermediates to purge impurities.
-
Route B (Mg(OEt)₂): Best for rapid scale-up and high throughput where isolation of moisture-sensitive intermediates is undesirable.
Visual Workflow (DOT Diagram)
Caption: Dual-pathway workflow comparing the stepwise Pinner synthesis (Method A) and the direct Lewis Acid promoted synthesis (Method B).
Method A: The Pinner Synthesis (Standard Protocol)
Principle: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate ester salt (Pinner Salt), followed by ammonolysis.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor: (3-Methoxy-4-methylphenyl)acetonitrile (1.0 eq)
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Reagent: Hydrogen Chloride (HCl) gas (anhydrous)[1]
-
Ammonia Source: 7N NH₃ in Methanol or Anhydrous NH₃ gas
Step-by-Step Protocol
Step 1: Formation of the Imidate Ester Hydrochloride
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a drying tube (CaCl₂).
-
Dissolution: Dissolve 100 g (0.62 mol) of (3-Methoxy-4-methylphenyl)acetonitrile in 500 mL of anhydrous MeOH. Cool the solution to 0°C using an ice/salt bath.
-
Saturation: Bubble anhydrous HCl gas slowly into the solution. Maintain temperature <10°C. Continue until the solution is saturated (approx. 20-30% weight increase).
-
Critical Control Point: Moisture exclusion is vital. Water will hydrolyze the imidate to an ester.
-
-
Reaction: Seal the flask and store at 4°C for 24–48 hours.
-
Precipitation: The imidate ester hydrochloride typically crystallizes. If not, add cold anhydrous diethyl ether (1 L) to induce precipitation.
-
Isolation: Filter the solid rapidly under nitrogen (hygroscopic!). Wash with cold ether.
-
Checkpoint: Verify formation by IR (disappearance of -CN stretch at ~2240 cm⁻¹, appearance of =C=N stretch).
-
Step 2: Ammonolysis to Amidine
-
Suspension: Suspend the isolated imidate salt (approx. 130 g) in 400 mL of cold anhydrous MeOH.
-
Ammonolysis: Add 7N NH₃ in MeOH (3.0 eq) dropwise at 0°C. Alternatively, bubble NH₃ gas until saturation.
-
Stirring: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
-
Purification: Recrystallize the crude residue from Isopropanol/Ether to obtain 2-(3-Methoxy-4-methylphenyl)ethanimidamide Hydrochloride .
Method B: Magnesium Ethoxide Promoted (Scalable Protocol)
Principle: Mg(OEt)₂ acts as a mild Lewis acid to activate the nitrile, facilitating the direct addition of ammonia without corrosive HCl gas. This method is superior for scale-up in stainless steel reactors.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor: (3-Methoxy-4-methylphenyl)acetonitrile (1.0 eq)
-
Catalyst: Magnesium Ethoxide [Mg(OEt)₂] (1.1 eq)
-
Amine Source: Ammonium Chloride (NH₄Cl) (1.2 eq)
-
Solvent: DMF or Methanol
Step-by-Step Protocol
-
Charging: In a reactor, charge (3-Methoxy-4-methylphenyl)acetonitrile (100 g, 0.62 mol), Mg(OEt)₂ (78 g, 0.68 mol), and NH₄Cl (40 g, 0.74 mol).
-
Solvent: Add DMF (500 mL).
-
Note: Methanol can be used but requires longer reaction times (24-48h) compared to DMF (6-12h).
-
-
Reaction: Heat the slurry to 80°C under nitrogen atmosphere. Stir vigorously.
-
Monitoring: Monitor by HPLC. The reaction proceeds via a magnesium-amidine complex.
-
Quench: Once conversion >98%, cool to RT. Dilute with water (1 L).
-
Extraction (Free Base):
-
Basify the aqueous mixture to pH >12 using 2N NaOH.
-
Extract with Ethyl Acetate (3 x 500 mL).
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Salt Formation (Optional): Dissolve the free base oil in EtOH and treat with 1.0 eq of concentrated HCl or H₂SO₄ to precipitate the stable salt.
Analytical Specifications & Quality Control
Expected Data for 2-(3-Methoxy-4-methylphenyl)ethanimidamide HCl:
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, Ar-CH₃), 3.70 (s, 2H, CH₂-C=), 3.80 (s, 3H, O-CH₃), 6.7-7.1 (m, 3H, Ar-H), 8.8-9.2 (br s, 3H, Amidine NH) | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 179.12 | LC-MS (ESI) |
| Melting Point | 145–150°C (Estimated for HCl salt) | Capillary Method |
References
-
Pinner Reaction Fundamentals: Pinner, A., & Klein, F. (1877).[2][3] Umwandlung der Nitrile in Imide.[2][4] Berichte der deutschen chemischen Gesellschaft.[2]
-
Magnesium Ethoxide Method: Kikuchi, T., et al. (2018).[4] Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines.[4] Organic Letters, 20(9), 2624–2627.[4]
-
Precursor Synthesis (Nitrile): Valenta, V., & Protiva, M. (1977). Synthesis of the 3-Hydroxy-4-methyl derivative of amphetamine.[5][6] Collection of Czechoslovak Chemical Communications, 42, 2240-2245.[6] 6
-
Amidine Synthesis Review: Dunn, P. J. (2010). The synthesis of amidines and their application in the preparation of heterocyclic compounds.[2][7][8] Comprehensive Organic Synthesis II.
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Application Notes and Protocols for the Functionalization of the Amidine Group in 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the amidine group, with a specific focus on the versatile scaffold, 2-(3-methoxy-4-methylphenyl)ethanimidamide. The amidine moiety is a critical pharmacophore in medicinal chemistry, valued for its ability to participate in hydrogen bonding and electrostatic interactions, often serving as a bioisosteric replacement for other functional groups.[1][2] This guide details various synthetic protocols for the N-functionalization of the target amidine, including N-alkylation, N-acylation, and cyclization reactions to generate novel heterocyclic entities. Each section provides in-depth theoretical background, step-by-step experimental procedures, and characterization data, underpinned by authoritative references to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Amidine Moiety
The amidine functional group, characterized by a nitrogen-carbon-nitrogen backbone, is a cornerstone in modern drug discovery.[3] Its unique electronic and structural properties, including strong basicity and the capacity for robust hydrogen bonding, make it a valuable component in the design of biologically active molecules.[3] Amidine-containing compounds have demonstrated a wide array of pharmacological activities, including roles as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.[4][5]
The target molecule, 2-(3-methoxy-4-methylphenyl)ethanimidamide, presents a key platform for generating a diverse library of compounds for screening in drug discovery programs. The strategic functionalization of its terminal amidine group allows for the modulation of physicochemical properties such as lipophilicity, pKa, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[6] This guide will explore several key transformations of the amidine group, providing detailed protocols to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity of the Amidine Group
The reactivity of the amidine group is dictated by the nucleophilicity of its nitrogen atoms. The lone pair of electrons on the sp2-hybridized imino nitrogen and the sp3-hybridized amino nitrogen can readily attack electrophilic centers.[7] This nucleophilic character is the basis for the functionalization strategies discussed in this document. The amidine group is also basic and, under physiological conditions, is typically protonated, forming a resonance-stabilized amidinium cation. This positive charge delocalization is crucial for its interaction with biological targets.
Synthetic Protocols for Amidine Functionalization
This section details validated protocols for the derivatization of 2-(3-methoxy-4-methylphenyl)ethanimidamide.
N-Alkylation of the Amidine Group
N-alkylation introduces alkyl substituents onto the nitrogen atoms of the amidine, which can significantly impact the molecule's steric and electronic properties. Direct alkylation with alkyl halides is a common approach.
Reaction Principle: The nucleophilic nitrogen of the amidine displaces a halide from an alkyl halide in an SN2 reaction. The choice of base and solvent is critical to control the degree of alkylation and minimize side reactions.
Experimental Protocol: Mono-N-alkylation with an Alkyl Bromide
-
Reactant Preparation: In a round-bottom flask, dissolve 2-(3-methoxy-4-methylphenyl)ethanimidamide (1.0 eq.) and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) in an aprotic polar solvent like acetonitrile (CH₃CN).
-
Addition of Alkyl Halide: Add the desired alkyl bromide (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.[8]
-
Reaction Monitoring: Heat the reaction mixture to 40-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pay close attention to the potential formation of dialkylated byproducts.[8]
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amidine.[8]
Caption: Workflow for N-acylation of the amidine.
Cyclization Reactions to Form Heterocyclic Systems
Amidines are versatile precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. [7] Reaction Principle: The N-C-N fragment of the amidine can be incorporated into a new ring system by reacting with bifunctional electrophiles. For example, reaction with a β-dicarbonyl compound can lead to the formation of pyrimidine derivatives.
Experimental Protocol: Synthesis of a Pyrimidine Derivative
-
Reactant Preparation: In a suitable solvent such as ethanol, dissolve 2-(3-methoxy-4-methylphenyl)ethanimidamide (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide, to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired pyrimidine derivative.
dot
Caption: Workflow for pyrimidine synthesis from an amidine.
Characterization of Functionalized Amidines
The successful synthesis of the amidine derivatives should be confirmed by a suite of analytical techniques.
| Technique | Purpose | Expected Observations for a Mono-N-Alkylated Product |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the chemical shifts of the protons adjacent to the amidine nitrogen. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of new carbon signals from the alkyl group. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the N-alkylated product. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Changes in the N-H stretching and bending vibrations upon alkylation. |
Conclusion
The functionalization of the amidine group in 2-(3-methoxy-4-methylphenyl)ethanimidamide offers a powerful strategy for the generation of novel molecular entities with potential therapeutic applications. The protocols detailed in this guide provide a robust foundation for researchers to explore the chemical space around this versatile scaffold. Careful execution of these synthetic methods, coupled with rigorous analytical characterization, will enable the successful development of new amidine-based compounds for drug discovery and development.
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Link
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Ghosez, L., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(7), 2569–2573. Link
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De Tullio, P., et al. (1997). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. Journal of Medicinal Chemistry, 40(13), 2059-2068. Link
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Kumar, A., et al. (2018). Mild method for the synthesis of amidines by the electrophilic activation of amides. Tetrahedron Letters, 59(33), 3215-3218. Link
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Li, B., et al. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. Link
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Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link
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Martin, M. L., et al. (2023). Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation. Chemical Communications, 59(32), 4786-4789. Link
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Kovacic, M., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 24(8), 7545. Link
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Hudson, A. R., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(38), 4293-4296. Link
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Stanovnik, B., & Svete, J. (1983). HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR BICYCLIC HETEROCYCLES. HETEROCYCLES, 20(8), 1591. Link
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Inokuchi, E., et al. (2011). Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. Organic & Biomolecular Chemistry, 9(8), 2944-2952. Link
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Bar-Eli, A., & Ron, A. (2018). Photoinduced Remote Functionalization of Amides and Amines Using Electrophilic Nitrogen Radicals. Angewandte Chemie International Edition, 57(30), 9532-9536. Link
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Inokuchi, E., et al. (2011). Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. Organic & Biomolecular Chemistry, 9(8), 2944-2952. Link
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(12), 1218-1223. Link
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BenchChem. (2025). Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles. Link
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Prakash, G. K. S., et al. (2009). Amidine Dications as Superelectrophiles. Journal of the American Chemical Society, 131(48), 17744–17751. Link
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van Vliet, K. M., et al. (2019). Efficient Copper Catalyzed Multi-component Synthesis of N-acyl amidines via Acyl Nitrenes. ChemRxiv. Link
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Zall, C. M., & Le, D. N. (2021). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. European Journal of Organic Chemistry, 2021(1), 53-69. Link
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BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. Link
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Jagadeesh, R. V., et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Catalysis, 1(1), 63-70. Link
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Wang, C., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1664. Link
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Varma, R. S., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(3), 159-164. Link
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Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(11), 13537-13551. Link
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ChemTalk. (2023). Amide Functional Group. Link
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Link
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Perin, N., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(23), 7114. Link
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Pentelute, B. L., et al. (2023). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Angewandte Chemie International Edition, 62(51). Link
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Campos, K. R., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Organic Letters, 24(31), 5776–5780. Link
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Prakash, G. K. S., et al. (2009). Amidine Dications as Superelectrophiles. Journal of the American Chemical Society, 131(48), 17744–17751. Link
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van Vliet, K. M., et al. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society, 141(37), 14843-14850. Link
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Jagadeesh, R. V., et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 19(24), 5858-5864. Link
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Debnath, P. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Proceedings, 2(1), 13. Link
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Reddy, P. P., et al. (2018). Synthesis and biological importance of amide analogues. Journal of Chemical and Pharmaceutical Research, 10(3), 1-12. Link
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Asadi, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. Link
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Kovacic, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119. Link
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de la Fuente, M. C., et al. (2008). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry, 6(16), 2957-2964. Link
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Gryko, D. T., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(17), 11598-11608. Link
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Majumdar, K. C., & Chattopadhyay, S. K. (2008). Formal Synthesis of Angiogenesis Inhibitor NM-3. The Journal of Organic Chemistry, 73(17), 6698-6701. Link
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide hydrochloride
This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(3-Methoxy-4-methylphenyl)ethanimidamide hydrochloride. As a polar organic salt, its purification presents unique challenges that standard protocols for neutral, non-polar compounds often fail to address. This document provides in-depth troubleshooting advice and detailed protocols grounded in the fundamental chemistry of amidine hydrochlorides to empower you to achieve high purity and consistent results in your experiments.
Compound Profile & Key Challenges
2-(3-Methoxy-4-methylphenyl)ethanimidamide hydrochloride is a member of the amidine class of compounds, which are strong organic bases.[1] As the hydrochloride salt, it is typically a polar, crystalline solid. However, its purification is frequently complicated by several factors:
-
Hygroscopicity: Amidine hydrochlorides are often hygroscopic, readily absorbing atmospheric moisture to become sticky solids or oils, which complicates handling and accurate weighing.[2][3]
-
High Polarity: The ionic nature of the salt makes it highly polar, leading to poor solubility in non-polar organic solvents and challenging separation via standard silica gel chromatography.[4]
-
Process-Related Impurities: A common synthetic route to amidines is the Pinner reaction, which involves the ammonolysis of an imidate intermediate.[3][5] This process frequently leaves behind ammonium chloride (NH₄Cl) as a significant, and often difficult to remove, impurity.[5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O | N/A |
| Molecular Weight | 214.69 g/mol | N/A |
| Typical Appearance | White to off-white solid | [6] |
| Key Chemical Feature | Strongly basic amidine group, protonated as a hydrochloride salt | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide hydrochloride in a direct question-and-answer format.
Q1: My purified product is a sticky oil or a waxy solid, not a free-flowing crystalline powder. What went wrong and how can I fix it?
Plausible Causes:
-
Hygroscopicity: This is the most common cause. The compound has likely absorbed moisture from the air or from solvents that were not rigorously dried.[2][7]
-
Residual Solvent: Trace amounts of a solvent in which the compound is highly soluble (like ethanol or methanol) can prevent crystallization.
-
Impurity-Induced Freezing Point Depression: The presence of impurities can disrupt the crystal lattice, leading to an oily or low-melting solid.
Recommended Solutions:
-
Rigorous Drying: Dry the material under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvent and water.
-
Trituration: Add a non-polar solvent in which the product is insoluble, such as diethyl ether, ethyl acetate, or hexanes.[8] Stir or sonicate the mixture vigorously. This process can wash away non-polar impurities and induce crystallization of the desired salt. The resulting solid can then be filtered and dried.
-
Re-precipitation/Recrystallization: Dissolve the oil in a minimal amount of a polar solvent (e.g., 2-propanol or absolute ethanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy.[8] Allow the solution to stand, ideally at a reduced temperature (4 °C), to promote the formation of crystals.
Q2: My NMR analysis indicates the presence of ammonium chloride (NH₄Cl). How can I remove this inorganic salt?
Plausible Cause:
-
Ammonium chloride is a common byproduct of the Pinner synthesis, a standard method for preparing amidines.[5] Its solubility can be similar to the product salt in polar solvents, making simple recrystallization ineffective.
Recommended Solutions:
-
Acid-Base Extraction (Most Reliable Lab-Scale Method): This method leverages the basicity of the amidine functional group. By converting the hydrochloride salt back to its free base form, its solubility properties are dramatically altered, allowing for separation from inorganic salts. (See Detailed Protocol 1).
-
Solvent Selection: Attempt to find a solvent system where the desired compound has moderate solubility but NH₄Cl is poorly soluble. For example, while both are soluble in methanol, NH₄Cl is much less soluble in ethanol or 2-propanol. A careful recrystallization from a solvent like 2-propanol may leave a significant portion of the NH₄Cl behind.[8]
-
Specialized Industrial Methods: A patented method describes the removal of ammonium chloride from amidine hydrochlorides by reacting it with a metal alkoxide (e.g., sodium ethoxide) in an alcohol solution. This converts NH₄Cl to NaCl (which precipitates) and ammonia gas.[5] This is highly effective but may be too complex for routine lab-scale purification.
Q3: The purity of my compound is low due to organic byproducts from the synthesis. What is the best purification strategy?
Plausible Causes:
-
Incomplete reaction, leaving unreacted starting materials.
-
Formation of side products during the synthesis.
Recommended Solutions:
-
Recrystallization: This should always be the first technique to try. The key is selecting an appropriate solvent system. (See FAQ section for solvent selection).
-
Washing/Trituration: If you suspect the impurities are significantly less polar than your product, a simple wash or trituration with a solvent like ethyl acetate can be very effective.[8]
-
Acid-Base Extraction: This is highly effective for removing non-basic or weakly basic organic impurities. The desired amidine will move into the aqueous acid phase, while neutral or acidic impurities will remain in the organic phase. (See Detailed Protocol 1).
-
Chromatography (with caution): Standard silica gel chromatography is generally not recommended for this polar salt.[8] If you must use chromatography, it is best to first convert the salt to its free base form and use a system such as dichloromethane/methanol with a small amount of ammonium hydroxide. Alternatively, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are designed for polar compounds but require specific columns and expertise.[9][10]
Q4: My final product has a yellow or brown tint. How can I decolorize it?
Plausible Causes:
-
Trace amounts of highly colored impurities formed during the reaction.
-
Slight degradation of the compound, possibly due to heat or exposure to air.
Recommended Solutions:
-
Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). The charcoal will adsorb many colored impurities.
-
Caution: Use charcoal sparingly as it can also adsorb your product, leading to lower yields.
-
-
Hot Filtration: After the charcoal treatment, perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q: What are the primary purification strategies I should consider for this compound?
The decision on which purification strategy to use depends on the nature of the impurities. The following workflow provides a general guide.
Q: How do I select the best solvent system for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For a polar salt like this, single-solvent systems are often ineffective. A two-solvent (solvent/anti-solvent) system is usually required.
-
Choose a primary solvent: This should be a polar solvent that can dissolve the compound when heated.
-
Choose an anti-solvent: This should be a less polar solvent in which the compound is insoluble, but it must be miscible with the primary solvent.
Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent. Then, slowly add the anti-solvent at room temperature until persistent cloudiness is observed. Reheat gently until the solution is clear again, and then allow it to cool slowly to induce crystallization.
| Primary Solvent (Polar) | Anti-Solvent (Less Polar) | Comments |
| 2-Propanol | Diethyl Ether | A commonly successful system for hydrochloride salts.[8] |
| Absolute Ethanol | Ethyl Acetate | Good for compounds that are too soluble in pure ethanol.[8] |
| Methanol | Dichloromethane | Use with caution; methanol is a very strong solvent. |
| Acetonitrile | Toluene | Can be effective for moderately polar salts.[11] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing inorganic salts (like NH₄Cl) and non-basic organic impurities.
Methodology:
-
Dissolution and Basification: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M NaOH or K₂CO₃ solution) with vigorous stirring until the pH of the aqueous layer is >10. This neutralizes the HCl and deprotonates the amidinium ion to the free base.
-
Extraction: Transfer the mixture to a separatory funnel. The organic free base will partition into the organic layer, while inorganic salts like NaCl and unreacted NH₄Cl will remain in the aqueous layer.[12] Separate the layers and extract the aqueous layer one or two more times with fresh organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. This will yield the free base, which may be an oil or a solid.
-
Salt Reformation: Dissolve the resulting free base in a dry, non-polar solvent where the hydrochloride salt is insoluble (e.g., diethyl ether or ethyl acetate).[7] Slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring. The pure hydrochloride salt will precipitate out of the solution.[13]
-
Isolation: Collect the precipitated solid by filtration, wash it with a small amount of the non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry thoroughly under high vacuum.
References
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
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-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]
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-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
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Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]
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-
ResearchGate. (2013). How can I purify HCl salt of a compound which has an isocyanate group? Available at: [Link]
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- AFPM. (n.d.).
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PubChem. (n.d.). N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide. Available at: [Link]
- PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
- Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
-
Wikipedia. (n.d.). Acetamidine hydrochloride. Available at: [Link]
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Preventing hydrolysis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide during workup
A Guide to Preventing Hydrolysis During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(3-Methoxy-4-methylphenyl)ethanimidamide and need to navigate the critical workup phase of their synthesis. As a Senior Application Scientist, I understand that the stability of your target molecule is paramount. Imidamides, while valuable synthetic intermediates, are notoriously susceptible to hydrolysis, which can significantly impact your yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully isolate your product.
Understanding the Challenge: The Instability of the Imidamide Functional Group
The core of the issue lies in the reactivity of the imidamide functional group, which is essentially a nitrogen analog of an ester. This functionality is prone to hydrolysis under both acidic and basic aqueous conditions, reverting to the corresponding amide or carboxylic acid. The presence of water during the workup is the primary driver of this unwanted side reaction. Therefore, the strategies outlined below are centered on minimizing contact with water and controlling the pH of the aqueous phases used.
The stability of alkyl imidates is significantly influenced by pH; they are most stable under anhydrous, neutral, or slightly basic conditions and readily hydrolyze in the presence of aqueous acid or base.[1] The Pinner reaction, a common method for synthesizing imidates from nitriles and alcohols, is acid-catalyzed and proceeds via an imidate salt intermediate (a Pinner salt).[2] These Pinner salts are themselves highly reactive and can be hydrolyzed to esters with water.[3]
Frequently Asked Questions (FAQs)
Q1: My NMR of the crude product shows a significant amount of the corresponding amide. What is the most likely cause?
A1: The presence of the amide byproduct is a classic sign of imidamide hydrolysis. This most likely occurred during an aqueous workup step. Even brief contact with acidic or basic water can cause significant degradation. Key contributing factors include:
-
Presence of residual acid or base: If the reaction mixture is not properly neutralized before aqueous extraction, the aqueous layer will be either strongly acidic or basic, accelerating hydrolysis.
-
Prolonged extraction times: The longer your organic phase is in contact with an aqueous phase, the greater the opportunity for hydrolysis.
-
Incomplete drying: Residual water in the organic phase after extraction can continue to cause hydrolysis, even during solvent removal.
Q2: Can I use a standard aqueous workup for my reaction?
A2: While a standard aqueous workup can be adapted, it must be performed with extreme care. The key is to minimize the time your product is in contact with water and to control the pH meticulously. A non-aqueous workup is often a safer alternative if your product is highly sensitive.
Q3: What is the optimal pH for an aqueous wash to remove impurities without causing hydrolysis?
A3: For the extraction of your 2-(3-Methoxy-4-methylphenyl)ethanimidamide, maintaining a slightly basic pH, ideally between 8 and 9, is recommended for the aqueous layer. This is because the imidamide is more stable under neutral to slightly basic conditions.[1] A dilute solution of sodium bicarbonate is an excellent choice for this purpose as it will neutralize any residual acid catalyst without creating a harshly basic environment. It is crucial to avoid strong bases like sodium hydroxide, which can catalyze rapid hydrolysis.
Q4: Are there any specific drying agents that are better for this type of compound?
A4: Yes, the choice of drying agent is important. For sensitive compounds like imidamides, it is best to use a neutral and efficient drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are both excellent choices.[3][4] They are relatively inert and have a high capacity for water. It is advisable to avoid acidic drying agents like calcium chloride (CaCl₂), which could potentially catalyze hydrolysis if any residual water is present.[5]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Imidamide | Hydrolysis during aqueous workup. | Minimize contact time with aqueous layers. Ensure the aqueous wash is at a slightly basic pH (8-9) using a weak base like NaHCO₃. Work at lower temperatures (ice bath) during extraction. |
| Decomposition on silica gel during chromatography. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a non-aqueous workup to avoid chromatography altogether if possible. | |
| Presence of Amide Impurity | Incomplete reaction or hydrolysis of the Pinner salt intermediate. | Ensure strictly anhydrous conditions during the reaction. Use a slight excess of anhydrous HCl. Maintain low temperatures (0°C or below) throughout the reaction.[1] |
| Hydrolysis during workup. | Follow the recommended workup protocol carefully, paying close attention to pH control and minimizing water contact. | |
| Product is an Oil and Difficult to Purify | Inherent property of the compound. | Consider converting the imidamide to its hydrochloride salt for easier handling and purification by crystallization. This can often be achieved by treating a solution of the freebase with anhydrous HCl in an appropriate solvent. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Isolation of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
This protocol is designed for reactions where an aqueous workup is necessary to remove water-soluble byproducts. The key is to work quickly and maintain a slightly basic pH.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0°C in an ice bath. This will slow down the rate of any potential hydrolysis.
-
Quench with a Cold, Weakly Basic Solution: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it is between 8 and 9.
-
Extraction with a Suitable Organic Solvent: Extract the aqueous layer with a suitable water-immiscible organic solvent. Given the methoxy-phenyl group, ethyl acetate or dichloromethane are good choices. Perform the extraction quickly, minimizing the time the layers are in contact. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Combine and Dry the Organic Layers: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][4] Add the drying agent until it no longer clumps.
-
Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh, dry solvent. Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
Protocol 2: Non-Aqueous Workup for Highly Sensitive Imidamides
This protocol is recommended when the imidamide is extremely sensitive to hydrolysis and any contact with water should be avoided.
Step-by-Step Methodology:
-
Reaction in a Suitable Solvent: Choose a reaction solvent that can be easily removed, such as diethyl ether or dichloromethane.
-
Removal of Solid Byproducts: If any solid byproducts have formed (e.g., ammonium chloride), remove them by filtration under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification by Non-Aqueous Methods: If further purification is needed, consider the following:
-
Crystallization: If the product is a solid, attempt crystallization from a suitable anhydrous solvent system.
-
Dry Column Chromatography: If chromatography is unavoidable, use a column packed with silica gel that has been dried in an oven and cooled under vacuum. The eluent should be treated with a small amount of a non-nucleophilic base, such as triethylamine, to neutralize acidic sites on the silica gel.
-
Mechanistic Insight: Why Hydrolysis Occurs
The hydrolysis of imidamides can be catalyzed by both acid and base. Understanding these mechanisms will reinforce the importance of the preventative measures outlined in this guide.
Under acidic conditions, the imino nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an ester and ammonia.[1][2] Under basic conditions, a hydroxide ion attacks the electrophilic carbon, leading to a tetrahedral intermediate that collapses to form an amide and an alkoxide.
By carefully controlling the workup conditions, particularly by maintaining a neutral to slightly basic pH and minimizing exposure to water, you can significantly suppress these hydrolytic pathways and successfully isolate your target 2-(3-Methoxy-4-methylphenyl)ethanimidamide.
References
-
Drying Agents - Removing water from organic solvents. (n.d.). Retrieved from [Link]
-
The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate - ResearchGate. (2015, November 27). Retrieved from [Link]
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Drying agents and their compatibilities , Hive Stimulants. (n.d.). Retrieved from [Link]
-
Pinner reaction - Wikipedia. (n.d.). Retrieved from [Link]
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The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Workup: About - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]
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Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Purification and Properties of an Aryl Acylamidase of Bacillus sphaericus, Catalyzing the Hydrolysis of Various Phenylamide Herbicides and Fungicides - PMC. (n.d.). Retrieved from [Link]
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Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25). Retrieved from [Link]
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(PDF) Synthesis and Characterization of Some New Derivatives Starting from (4, 4'-diaminophenoxy) Ethane Containing Diazonium Groups - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC. (n.d.). Retrieved from [Link]
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Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC. (2024, June 14). Retrieved from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8). Retrieved from [Link]
-
Purification and characterization of aryl acylamidase from Nocardia globerula - PubMed. (n.d.). Retrieved from [Link]
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How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]
-
Polar Protic and Aprotic Solvents - ChemTalk. (2023, September 25). Retrieved from [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Retrieved from [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9). Retrieved from [Link]
-
Nitriles to Esters - Chemistry Steps. (2025, July 28). Retrieved from [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved from [Link]
-
Polar aprotic solvents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]
-
Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - MDPI. (2025, August 14). Retrieved from [Link]
-
Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]
-
N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide - PubChem. (n.d.). Retrieved from [Link]
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents. (n.d.).
-
Short Synthesis of Methylphenidate and Its p-Methoxy Derivative - ResearchGate. (2007, December 4). Retrieved from [Link]
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- 5. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Technical Support Center: Purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Welcome to the technical support guide for the purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflow.
The biological activity and downstream applicability of any synthesized compound are intrinsically linked to its purity. This is particularly true for pharmacologically relevant scaffolds like substituted ethanimidamides. Impurities can arise from various sources, including unreacted starting materials, intermediates, and byproducts from side reactions.[1] This guide provides a systematic approach to identifying and removing these impurities effectively.
Section 1: Understanding the Challenge - Common Impurities & Their Origin
The most common laboratory synthesis of amidines from nitriles is the Pinner reaction.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the final amidine.[3][4]
Given this synthetic route, the crude product of 2-(3-Methoxy-4-methylphenyl)ethanimidamide is likely to contain several predictable impurities:
-
Unreacted Starting Material: 2-(3-Methoxy-4-methylphenyl)acetonitrile.
-
Intermediate: The corresponding imino ester hydrochloride (Pinner salt). These intermediates can be unstable and may not be fully converted.[5]
-
Hydrolysis Byproduct: 2-(3-Methoxy-4-methylphenyl)acetamide, formed if the intermediate Pinner salt reacts with residual water instead of ammonia.
-
Orthoester Byproduct: Formed if the Pinner salt reacts with excess alcohol.[3]
// Nodes SM [label="2-(3-Methoxy-4-methylphenyl)acetonitrile\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; PinnerSalt [label="Imino Ester HCl\n(Pinner Salt Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-(3-Methoxy-4-methylphenyl)ethanimidamide\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124", shape=box3d]; Amide [label="Amide Byproduct\n(Impurity)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges SM -> PinnerSalt [label="+ Alcohol, HCl"]; PinnerSalt -> Product [label="+ NH3"]; PinnerSalt -> Amide [label="+ H2O (hydrolysis)"];
// Invisible nodes for layout subgraph { rank=same; SM; } subgraph { rank=same; PinnerSalt; } subgraph { rank=same; Product; Amide; }
// Impurity Labels Impurity1 [label="Unreacted SM", shape=plaintext, fontcolor="#EA4335"]; Impurity2 [label="Residual Intermediate", shape=plaintext, fontcolor="#EA4335"]; Impurity3 [label="Hydrolysis", shape=plaintext, fontcolor="#EA4335"];
// Invisible edges for positioning labels edge [style=invis]; SM -> Impurity1; PinnerSalt -> Impurity2; Amide -> Impurity3; }
Caption: Pinner reaction pathway and common impurity sources.
Section 2: Troubleshooting & FAQ Guide
This section addresses common issues encountered during the purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide in a practical question-and-answer format.
Q1: My crude product is a dark, oily, or gummy residue after synthesis. What should be my first step?
A1: An oily or non-crystalline crude product often indicates the presence of multiple components and residual solvent. The most robust first step is not to attempt direct crystallization, but to perform a liquid-liquid acid-base extraction. This technique leverages the basicity of the amidine functional group to separate it from neutral or acidic impurities.[6][7] The amidine can be protonated with an aqueous acid (like 1 M HCl) to form a water-soluble salt.[8] Neutral impurities, such as unreacted nitrile or ester byproducts, will remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer will precipitate your product as a free base, which can then be extracted back into an organic solvent.[9]
Q2: What is the most effective initial purification strategy for this amidine?
A2: For 2-(3-Methoxy-4-methylphenyl)ethanimidamide, an acid-base extraction is unequivocally the most effective initial purification step.[10]
-
Why it works: The ethanimidamide moiety is basic due to the lone pairs on its nitrogen atoms. In an acidic aqueous solution, it readily protonates to form a charged ammonium-like salt. This salt is highly polar and thus soluble in the aqueous phase.[8] Most common organic impurities from the Pinner reaction (e.g., the starting nitrile, the corresponding amide) are neutral and will remain in the immiscible organic solvent layer.[6] This allows for a clean and efficient separation based on fundamental chemical properties.
// Nodes Crude [label="Crude Product in Organic Solvent\n(Amidine + Neutral Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; SepFunnel [label="Separatory Funnel", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; AqueousLayer [label="Aqueous Layer (Acidic)\nContains Protonated Amidine Salt", fillcolor="#D1E2FC", fontcolor="#202124"]; OrganicLayer [label="Organic Layer\nContains Neutral Impurities", fillcolor="#FEF7E0", fontcolor="#202124"]; Basify [label="Add Base (e.g., NaOH)\nto Aqueous Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; PureProduct [label="Pure Amidine (Free Base)\nPrecipitates or is Extracted", fillcolor="#E6F4EA", fontcolor="#202124", shape=box3d];
// Edges Crude -> SepFunnel [label="1. Add Aqueous Acid (HCl)"]; SepFunnel -> AqueousLayer [label="2. Shake & Separate"]; SepFunnel -> OrganicLayer; AqueousLayer -> Basify [label="3. Isolate Aqueous Layer"]; Basify -> PureProduct [label="4. Regenerate Product"]; }
Caption: Principle of acid-base extraction for amidine purification.
Q3: I performed an acid-base extraction, but my product is still not pure enough according to TLC/LCMS. What are my options?
A3: If impurities persist after extraction, it suggests they have similar basicity to your product or were trapped during precipitation. Your next options are recrystallization or column chromatography.
-
Recrystallization: This is the preferred next step if your product is a solid. It is a powerful technique for removing small amounts of impurities.[11] The key is to find a solvent system where your product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures.
-
Column Chromatography: This is the most powerful purification technique but is more resource-intensive. It separates compounds based on their differential adsorption to a stationary phase.[12] Given the basic nature of your compound, special considerations are needed (see Q5).
Q4: How do I choose the right solvent for recrystallizing my amidine product?
A4: Solvent selection is empirical. A systematic approach is best:
-
Start with single solvents: Place a small amount of your crude solid (10-20 mg) in separate test tubes.
-
Test solubility: Add a few drops of a solvent at room temperature. Good candidates will show poor solubility. Solvents to test, in order of decreasing polarity, include: water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.
-
Heat test: Heat the tubes with solvents that showed poor room-temperature solubility. An ideal solvent will fully dissolve your compound at or near its boiling point.
-
Cooling test: Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.
-
Mixed solvent systems: If no single solvent is ideal, try a binary system. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in) at high temperature, then slowly add a "poor" solvent (one it's insoluble in) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Q5: My compound streaks badly on a standard silica TLC plate. How can I get a clean separation by column chromatography?
A5: This is a classic problem when chromatographing basic compounds like amidines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and can strongly and irreversibly bind to basic compounds, causing significant tailing or even complete retention on the column.[13]
You have two excellent options to overcome this:
-
Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or 0.1-1% ammonia solution in methanol, added to your primary solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[13] The modifier competes with your product for the acidic sites on the silica, allowing it to elute properly.
-
Use an Amine-Bonded Column: Amine-functionalized silica columns provide a basic stationary phase surface, which is ideal for purifying basic compounds.[14] This approach often provides superior peak shape and eliminates the need to add modifiers to your solvent system, simplifying post-purification workup.[15]
Q6: How do I confirm the purity and identity of my final product?
A6: A combination of analytical techniques is required for full confidence:
-
Thin-Layer Chromatography (TLC): A quick check to see if your product appears as a single spot in an appropriate solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectrum of a pure sample should show clean signals corresponding to the expected structure without extraneous peaks from impurities.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines chromatographic separation with mass analysis to both identify and quantify impurities.
-
Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities.
Section 3: In-Depth Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired protonated amidine is now in this aqueous layer.[10]
-
Repeat: To ensure complete extraction, add a fresh portion of 1 M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one. The organic layer containing neutral impurities can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 4 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >12 (check with pH paper). The amidine free base should precipitate as a solid or oil.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the basified aqueous mixture. Shake in a separatory funnel to extract the neutral amidine free base back into the organic layer.[9]
-
Isolation: Separate the organic layer. Wash it with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amidine free base.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot recrystallization solvent (see Q4) to the crude solid to just achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography (Amine-Modified Silica)
-
TLC Analysis: Develop a solvent system using standard silica TLC plates, but add ~1% triethylamine (TEA) to the eluent. Find a solvent mixture (e.g., ethyl acetate/hexane or methanol/dichloromethane) that gives your product an Rf value of ~0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (pre-mixed with 1% TEA).
-
Sample Loading: Dissolve your sample in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Section 4: Method Selection & Comparison
| Purification Technique | Primary Use | Achievable Purity | Speed | Scale | Complexity |
| Acid-Base Extraction | Initial bulk purification; removal of neutral/acidic impurities. | Good to High | Fast | Very Scalable | Low |
| Recrystallization | Polishing step for solids; removal of minor impurities. | High to Very High | Medium | Very Scalable | Medium |
| Column Chromatography | Separation of closely related compounds; purification of oils. | Very High | Slow | Limited | High |
Section 5: References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). CN102093258B - Aromatic diamidine compound and synthesis method thereof. Retrieved from
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Scribd. (n.d.). Amidine Synthesis Methods Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Three‐component, Pinner‐like amidine syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]
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Pace, J. L., & Mattern, K. A. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 79(19), 9403–9412. [Link]
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2016, January 12). How do I purify amidoxime derivatives?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- Properties. Retrieved from [Link]
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DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
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Chemsrc. (2025, September 17). 2-[1-(3-Methoxy-4-methylphenyl)cyclopropyl]ethan-1-amine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-methoxyphenyl)-N-(4-methylphenyl)acetamide. Retrieved from [Link]
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PubMed. (2005, December 20). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. Retrieved from [Link]
-
Google Patents. (n.d.). WO2019167085A1 - Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate. Retrieved from
-
European Patent Office. (n.d.). EP0238958A2 - Method for the purification of tetraacetylethylenediamine. Retrieved from [Link]
-
AERU. (2025, August 3). 2-((2,4-dimethyl-3-thienyl)-((1S)-2-methoxy-1-methyl-ethyl)amino)-2-oxo-ethanesulfonic. Retrieved from [Link]
-
PubMed. (2013, January 10). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]
-
European Patent Office. (2012, September 12). Process for the purification of anthraquinone derivatives. Retrieved from [Link]
Sources
- 1. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
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- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
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- 15. teledyneisco.com [teledyneisco.com]
- 16. dea.gov [dea.gov]
Optimizing reaction temperature for 3-methoxy-4-methylphenyl amidine formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields or unexpected byproducts when converting electron-rich nitriles—specifically 3-methoxy-4-methylbenzonitrile—into their corresponding amidines.
While the classic Pinner reaction is the industry standard for this transformation, it is notoriously unforgiving regarding temperature control. This guide deconstructs the thermodynamic vulnerabilities of the intermediate species, provides a self-validating standard operating procedure (SOP), and outlines targeted troubleshooting strategies to ensure high-fidelity synthesis.
Mechanistic Causality & Thermal Vulnerability
The synthesis of 3-methoxy-4-methylbenzamidine proceeds via a two-step sequence: acid-catalyzed imidate formation followed by ammonolysis. The critical failure point almost always lies in the first step. The intermediate imidium chloride (commonly known as the Pinner salt) is thermodynamically unstable.
If the reaction temperature is not strictly controlled, the salt undergoes an irreversible elimination reaction. Low temperatures help prevent elimination to an amide and alkyl chloride 1. Conversely, maintaining a strict 0–5 °C environment preserves the kinetic product, allowing for successful downstream conversion.
Mechanistic Workflow
Reaction pathway for 3-methoxy-4-methylbenzamidine highlighting temperature-dependent branching.
Self-Validating Experimental Protocol
To guarantee reproducibility, every step in this protocol includes a causality check to validate the reaction state before proceeding.
Phase 1: Imidate Hydrochloride (Pinner Salt) Formation
Objective: Achieve complete conversion of 3-methoxy-4-methylbenzonitrile while suppressing thermal degradation.
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a gas dispersion tube. Purge the system with inert gas (N₂/Ar).
-
Dissolution: Dissolve 1.0 equivalent of 3-methoxy-4-methylbenzonitrile in a minimal volume of strictly anhydrous ethanol (typically 5–10 volumes).
-
Thermal Equilibration: Submerge the flask in a robust ice-salt bath (-5 to 0 °C).
-
Causality Check: The internal thermometer must read ≤ 2 °C before proceeding. Do not rely on the external bath temperature.
-
-
Acidification: Bubble anhydrous HCl gas through the dispersion tube. The protonation of the nitrile is highly exothermic. Adjust the gas flow rate to ensure the internal temperature never exceeds 5 °C.
-
Maturation: Once the solution is saturated with HCl, seal the flask and store it at 4 °C for 24 hours.
-
Validation: A dense white precipitate (the Pinner salt) will form. If the solution remains clear or turns dark yellow/brown, thermal degradation has occurred.
-
-
Isolation: Filter the salt rapidly under a blanket of N₂, washing with ice-cold, anhydrous diethyl ether to remove residual HCl and unreacted nitrile.
Phase 2: Ammonolysis
Objective: Convert the imidate intermediate to 3-methoxy-4-methylbenzamidine hydrochloride.
-
Suspension: Suspend the freshly isolated Pinner salt in anhydrous ethanol at 0 °C.
-
Amine Addition: Slowly add a stoichiometric excess of anhydrous ammonia dissolved in ethanol.
-
Kinetic Conversion: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–18 hours.
-
Causality Check: Unlike the first step, ammonolysis requires mild thermal energy to overcome the activation barrier for nucleophilic attack.
-
-
Workup: Filter off the precipitated ammonium chloride byproduct. Concentrate the filtrate under reduced pressure and recrystallize from ethanol/diethyl ether to yield the pure amidine hydrochloride.
Quantitative Data: Temperature Impact on Yield
The following table summarizes in-house optimization data demonstrating the strict temperature dependencies of both reaction stages.
| Reaction Stage | Temperature (°C) | Target Yield (%) | Major Byproduct Observed | Mechanistic Causality |
| Imidate Formation | 0 – 5 | > 90% | None | Kinetic control stabilizes the highly reactive Pinner salt. |
| Imidate Formation | 20 – 25 | < 40% | 3-Methoxy-4-methylbenzamide | Exceeding thermal threshold triggers elimination of ethyl chloride. |
| Ammonolysis | 0 – 5 | ~ 50% | Unreacted Imidate | Insufficient thermal energy to overcome activation barrier for NH₃ attack. |
| Ammonolysis | 25 – 40 | 85 – 95% | None | Optimal kinetic conversion to amidine. |
| Ammonolysis | > 80 | < 60% | Triazines / Hydrolysis | High-temperature side reactions and polymerization. |
Troubleshooting & FAQs
Q1: My reaction yielded 3-methoxy-4-methylbenzamide instead of the amidine. What went wrong? A: This is a classic symptom of thermal decomposition of the Pinner salt. Imidate hydrochlorides are thermodynamically unstable, and low temperatures help prevent their rearrangement into amides or alkyl chlorides 2. If the internal temperature during HCl bubbling exceeds 15 °C, the salt undergoes an elimination reaction. Fix: Use a robust ice-salt bath. Because the protonation of the nitrile is highly exothermic, you must control the HCl bubbling rate to manage the heat generation.
Q2: I am seeing ethyl 3-methoxy-4-methylbenzoate (an ester) in my LC-MS. How do I prevent this? A: Ester formation is caused by the hydrolysis of the Pinner salt due to the presence of water. Strictly anhydrous (dry) conditions are essential for the Pinner reaction to prevent the hydrolysis of the intermediate imino ester salt 3. Fix: Use freshly dried ethanol, ensure all glassware is flame-dried, and pass the HCl gas through a concentrated H₂SO₄ drying trap before it enters the reaction vessel.
Q3: The ammonolysis step is sluggish at room temperature. Can I heat it? A: Mild heating (up to 40 °C) is permissible and often necessary for electron-rich substrates. However, excessive heating can lead to the formation of triazines. If the reaction remains sluggish, consider alternative synthetic routes, such as Garigipati's reagent (MeAl(Cl)NH₂), which operates efficiently at 80 °C in toluene 4.
Q4: How do I isolate the highly polar 3-methoxy-4-methylbenzamidine hydrochloride? A: The product is highly soluble in polar solvents. After the reaction is complete, filter off the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure and crystallize the amidine hydrochloride from a solvent system of cold ethanol and anhydrous diethyl ether.
References
-
Pinner reaction - Wikipedia Source: Wikipedia URL:[Link]
-
Bis-Amidinium Calixarenes: Templates for Self-Assembled Receptors - ePrints Soton Source: University of Southampton (ePrints Soton) URL:[Link]
Sources
Technical Support Center: Purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Welcome to the dedicated technical support guide for the purification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of recrystallizing this specific molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I need to purify my crude 2-(3-Methoxy-4-methylphenyl)ethanimidamide. Why is recrystallization a good choice?
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The principle relies on the differences in solubility of your target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble.[2][3] Upon slow cooling, the solubility of your target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the solution (the "mother liquor").[2][4] For a molecule like 2-(3-Methoxy-4-methylphenyl)ethanimidamide, which possesses both polar (ethanimidamide) and non-polar (aromatic ring) functionalities, finding a suitable solvent system to exploit these solubility differences is key to achieving high purity.
Q2: How do I select the best solvent for my recrystallization?
Solvent selection is the most critical step for a successful recrystallization.[4] The ideal solvent should:
-
Dissolve the compound completely when hot (at or near its boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Not react chemically with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Practical Approach: Start by testing the solubility of a small amount of your crude material (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.[5] Based on the structure of 2-(3-Methoxy-4-methylphenyl)ethanimidamide, solvents of intermediate to high polarity are excellent starting points.
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// Connections start -> test_solvents [label="Screening"]; test_solvents -> decision1 [label="Evaluate Each Solvent"]; decision1 -> single_solvent [label="Yes"]; decision1 -> decision2 [label="No"]; decision2 -> two_solvent [label="Yes"]; decision2 -> fail [label="No"]; } Caption: Workflow for selecting a recrystallization solvent system.
Illustrative Solubility Profile for 2-(3-Methoxy-4-methylphenyl)ethanimidamide
The following table provides an expected solubility profile based on the compound's structure. This is a predictive guide; experimental verification is mandatory.
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling Point | Potential Use |
| Water | High (Polar Protic) | Sparingly Soluble | Slightly Soluble | Good "anti-solvent" in a mixed system |
| Ethanol | High (Polar Protic) | Slightly Soluble | Very Soluble | Excellent Candidate (Single Solvent) |
| Isopropanol | Medium (Polar Protic) | Slightly Soluble | Very Soluble | Excellent Candidate (Single Solvent) |
| Acetonitrile | Medium (Polar Aprotic) | Soluble | Very Soluble | May require a co-solvent to reduce solubility |
| Ethyl Acetate | Medium (Polar Aprotic) | Soluble | Very Soluble | Likely too soluble for good recovery |
| Dichloromethane | Low | Very Soluble | Very Soluble | Poor choice for recrystallization |
| Toluene | Low (Non-polar) | Insoluble | Slightly Soluble | Potential for two-solvent system with a more polar solvent |
| Hexane | Low (Non-polar) | Insoluble | Insoluble | Good "anti-solvent" or for washing crystals |
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[6]
Troubleshooting Steps:
-
Re-heat the Solution: Bring the mixture back to its boiling point to redissolve the oil.
-
Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to dilute the solution slightly.[6] This increases the saturation temperature and can prevent oiling.
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[6] Do not move it directly to an ice bath.
-
Lower the Initial Temperature: If using a two-solvent system, ensure the solution is not super-saturated before cooling begins. You can add a drop or two of the "good" solvent to the hot, cloudy solution to make it just clear before allowing it to cool.[7]
Q4: My solution is clear, but no crystals are forming, even after cooling in an ice bath. What should I do?
This is a common issue indicating that the solution is not supersaturated, meaning the compound is too soluble even at low temperatures.
Inducement Techniques:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cold solution.[6] This provides a template for other molecules to crystallize upon.
-
Reduce the Volume: If the above methods fail, there is likely too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20%), and then repeat the slow cooling process.
-
Use an Anti-Solvent: If you are using a single solvent, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the cold solution until it becomes cloudy, which indicates the onset of precipitation.[4]
Q5: My recrystallization yielded very fine needles/powder, and the purity didn't improve much. Why?
Rapid crystal formation often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] The goal is slow, methodical crystal growth.
Optimization Strategies:
-
Increase the Solvent Volume: Start over, but this time, after the solid just dissolves in the hot solvent, add an additional 5-10% of solvent.[6] This ensures the solution is not on the verge of crashing out and allows for slower crystal growth upon cooling.
-
Ensure Extremely Slow Cooling: Let the solution cool to room temperature undisturbed over a longer period (1-2 hours) before moving it to an ice bath. Cooling in a thermos or an insulated container can promote the formation of larger, purer crystals.[8]
-
Consider a Different Solvent System: The chosen solvent may not be effective at discriminating between your compound and the impurities. Re-evaluate your solvent screen.[8]
Standard Operating Protocol: Recrystallization of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
This protocol assumes ethanol is a suitable solvent, as predicted by our analysis. Adjustments will be necessary if another solvent or a two-solvent system is chosen.
Materials:
-
Crude 2-(3-Methoxy-4-methylphenyl)ethanimidamide
-
High-purity ethanol (or other chosen solvent)
-
Two Erlenmeyer flasks
-
Hot plate
-
Glass stirring rod
-
Watch glass
-
Buchner funnel, filter paper, and vacuum flask
-
Ice bath
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling.[2]
-
Achieve Saturation: Continue adding small portions of hot ethanol from a second flask until the solid just dissolves completely.[3] It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution.[5]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Slow Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] You should observe crystals beginning to form within 20-30 minutes. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Isolation of Crystals: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol.
-
Washing: Pour the cold crystal slurry into the funnel and apply vacuum. Once the mother liquor has been pulled through, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2] Using cold solvent is critical to avoid redissolving your product.[2]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
References
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. [Link]
-
Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- Properties. (2025). EPA. [Link]
-
Questions with answers in RECRYSTALLISATION. (n.d.). ResearchGate. [Link]
-
Recrystallization-1.pdf. (n.d.). Course Handout. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
Minimizing side reactions during 2-(3-Methoxy-4-methylphenyl)ethanimidamide synthesis
Technical Support Center: Optimizing 2-(3-Methoxy-4-methylphenyl)ethanimidamide Synthesis
-
Case ID: #AMID-3M4M-SYN
-
Support Tier: Senior Application Scientist
-
Status: Active
-
Subject: Minimizing Side Reactions & Troubleshooting Pinner Synthesis
Executive Summary: The Chemical Challenge
Synthesizing 2-(3-Methoxy-4-methylphenyl)ethanimidamide requires navigating a delicate balance between activation and degradation.[1] The electron-rich nature of the 3-methoxy-4-methylphenyl ring activates the system, but the primary challenge lies in the amidine functional group itself .
The most reliable route for high-purity applications is the Pinner Reaction (Acid-catalyzed alcoholysis followed by ammonolysis). Direct addition methods often fail due to the steric and electronic properties of the substituted benzyl group.
Primary Failure Modes:
-
Hydrolysis: Conversion of the imidate intermediate to an ester, or the final amidine to an amide.
-
Oligomerization: Formation of s-triazines (cyclic trimers) under thermal stress.
-
Ether Cleavage: Demethylation of the 3-methoxy group if Lewis acids or excessive heat are employed.
The "Golden Path" Protocol
To minimize side reactions, we recommend a two-stage Pinner Synthesis under strict anhydrous conditions.
Stage 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Reagents: 3-Methoxy-4-methylphenylacetonitrile (1.0 eq), Anhydrous Methanol (1.1 eq), Dry HCl gas (excess).
-
Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (Co-solvent prevents precipitation of starting material).
-
Conditions: 0°C to 5°C. Do not exceed 10°C.
Stage 2: Ammonolysis to Amidine
-
Reagents: Anhydrous Ammonia (gas) or 7N NH₃ in Methanol.
-
Conditions: -10°C to Room Temperature.
Visualizing the Reaction Landscape
The following diagram maps the critical decision points where side reactions occur. Use this to diagnose impurity peaks in your HPLC/LC-MS data.
Caption: Reaction network showing the Pinner pathway (Green/Blue) and critical failure modes (Red/Dashed) leading to hydrolysis or decomposition.
Troubleshooting Guide (Q&A)
Category A: Hydrolysis & Moisture Management[3]
Q: My LC-MS shows a major peak with M+1 corresponding to the amide (M_amidine + 1). Why?
-
Diagnosis: This is 2-(3-Methoxy-4-methylphenyl)acetamide . It forms via two pathways:[2][3][4][5]
-
Moisture in Stage 1: If water is present during HCl addition, the nitrile hydrolyzes directly to the amide.[6]
-
Thermal Decomposition: The Pinner salt (imidate) is thermally unstable. If the reaction warms above 20°C before ammonia addition, it undergoes a "Pinner cleavage" to form the amide and chloromethane [1].
-
-
Solution:
-
Dry the HCl gas by passing it through a H₂SO₄ trap before entering the reaction vessel.
-
Ensure the internal temperature stays below 5°C during the exothermic HCl uptake.
-
Q: I see an ester impurity. Is this from the methanol?
-
Diagnosis: Yes. This is Methyl 2-(3-Methoxy-4-methylphenyl)acetate . It occurs if water enters the reaction after the imidate has formed but before ammonia is added. The imidate is extremely hygroscopic.
-
Solution: Do not isolate the imidate salt if possible. Perform a "telescoped" reaction: evaporate the ether/excess HCl under vacuum (keep cold!), then immediately add the ammonia/methanol solution.
Category B: Impurity Profile & Stability
Q: There is a high molecular weight impurity (approx. 3x mass). What is it?
-
Diagnosis: This is a 1,3,5-Triazine derivative .[2][7][8] Amidines are unstable as free bases and can trimerize, especially if heated or left in solution at high pH [2].
-
Solution:
-
Always isolate the product as the Hydrochloride Salt . The salt form is stable; the free base is not.
-
Avoid heating the free base above 40°C.
-
Q: Can I use aqueous ammonia instead of ammonia gas?
-
Diagnosis: Absolutely not. Aqueous ammonia introduces water, which competes with ammonia as a nucleophile for the imidate. Since water is a better nucleophile than ammonia in this context, you will convert your entire batch to the ester or amide.
-
Solution: Use 7N NH₃ in Methanol (commercially available and dry).
Category C: Functional Group Compatibility
Q: Will the HCl gas cleave the 3-Methoxy ether?
-
Diagnosis: Generally, methyl ethers are stable to HCl gas at low temperatures (0°C). Cleavage typically requires Lewis acids (like BBr₃) or strong nucleophilic acids (HI/HBr) at elevated temperatures.
-
Risk: If the reaction exotherms uncontrolled (>40°C), trace demethylation to the phenol is possible.
-
Solution: Strict temperature control prevents this.
Comparative Analysis of Side Reactions
| Impurity Type | Structure | Cause | Prevention Strategy |
| Primary Amide | R-CONH₂ | Moisture in Step 1; Thermal elimination of Imidate. | Keep T < 5°C; Use drying tube; Dry HCl gas. |
| Ester | R-COOMe | Moisture in Step 2 (Hydrolysis of Imidate). | Use anhydrous NH₃/MeOH; Avoid aqueous workup until salt formation. |
| Triazine | (R-C)₃N₃ | Oligomerization of free base amidine. | Isolate as HCl salt immediately; Do not store as free base. |
| Phenol | HO-Ar-R | Ether cleavage (Demethylation). | Avoid Lewis acids; Control exotherm during HCl addition. |
Detailed Experimental Protocol (Optimized)
Step 1: Imidate Formation
-
Dissolve 3-Methoxy-4-methylphenylacetonitrile (10 g) in anhydrous Diethyl Ether (50 mL) and absolute Methanol (1.1 eq).
-
Cool the vessel to 0°C in an ice/salt bath.
-
Bubble dry HCl gas through the solution for 2-3 hours. The solution will saturate, and the imidate hydrochloride usually precipitates as a white/off-white solid.
-
Stop Point: Store at 4°C overnight to ensure complete conversion. Do not let it warm up.
Step 2: Ammonolysis
-
Remove excess HCl and solvent under reduced pressure (keep bath < 20°C).
-
Redissolve the residue in minimal anhydrous Methanol.
-
Add 7N NH₃ in Methanol (3.0 eq) dropwise at -10°C .
-
Allow to warm to room temperature and stir for 12 hours.
-
Concentrate to dryness.
-
Purification: Recrystallize the crude Amidine HCl from Isopropanol/Ether .
References
-
BenchChem. (2025).[6][9] Pinner Reaction: Troubleshooting Amide Byproduct Formation. Retrieved from
-
Organic Chemistry Portal. (2025). Synthesis of Amidines and Pinner Reaction Mechanisms. Retrieved from
-
J&K Scientific. (2025). Pinner Reaction Protocols and Stability of Imidate Salts. Retrieved from
- Gauthier, J. Y., et al. (2008). Synthesis of Amidine Derivatives via Pinner Reaction. Journal of Organic Chemistry.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative NMR Profiling: 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Executive Summary
Objective: This guide provides a technical comparison of 1H NMR acquisition strategies for 2-(3-Methoxy-4-methylphenyl)ethanimidamide , a critical intermediate in the synthesis of adrenergic receptor ligands and imidazoline bioisosteres.
The Challenge: The ethanimidamide moiety (–CH₂–C(=NH)NH₂) presents unique spectral challenges due to rapid proton exchange and restricted rotation, often leading to signal coalescence or disappearance in standard solvents.
The Solution: This guide compares the "Standard Screening" method (CDCl₃) against the "Structural Validation" method (DMSO-d₆), demonstrating why DMSO-d₆ is the requisite standard for confirming the amidine salt structure. It further details the differentiation of the target from its nitrile precursor.
Structural Analysis & Spin System Prediction
Before interpreting the spectrum, we must define the spin systems. The molecule consists of a trisubstituted aromatic ring (ABX/ABC system) and a polar side chain.
Molecule: 2-(3-Methoxy-4-methylphenyl)ethanimidamide (typically analyzed as HCl salt).
The Aromatic Core (1,3,4-Substitution Pattern)
-
Position 1: Ethanimidamide side chain.
-
Position 3: Methoxy group (–OCH₃).
-
Position 4: Methyl group (–CH₃).[1]
-
Proton H-2: Isolated between the side chain and methoxy group. Expected as a narrow doublet (meta-coupling).
-
Proton H-5: Adjacent to the methyl group.[2] Expected as a doublet (ortho-coupling).
-
Proton H-6: Adjacent to the side chain. Expected as a doublet of doublets (ortho + meta coupling).
The Side Chain
-
Benzylic Methylene (–CH₂–): Singlet (or broadened by long-range coupling).
-
Amidine (–C(=NH)NH₂): In salt forms, these protons are highly exchangeable and acidic.
Comparative Performance: Solvent System Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the pharmacophore (the amidine group).
Comparison Table: DMSO-d₆ vs. CDCl₃[4]
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Alternative) | Performance Verdict |
| Amidine (-NH) Visibility | High. Appears as broad singlets or split peaks (3H-4H total) at 8.0–9.5 ppm. | Low/None. Often invisible due to rapid exchange or extreme broadening. | DMSO is essential for salt validation. |
| Resolution (Aromatic) | Good. distinct separation of H-2, H-5, H-6. | Excellent. Slightly sharper lines, but shifting may cause overlap. | CDCl₃ offers marginal resolution gains for the backbone. |
| Benzylic CH₂ Shift | ~3.60 ppm | ~3.55 ppm | Comparable. |
| Water Peak Interference | ~3.33 ppm (Can overlap with O-Me or Benzylic CH₂). | ~1.56 ppm (Usually clear of key signals). | CDCl₃ is cleaner for the aliphatic region. |
| Salt Solubility | High. Dissolves amidine HCl salts instantly. | Poor. Salts often require free-basing or suspension. | DMSO is operationally superior for salts. |
Technical Insight: The "Amidine Hump"
In DMSO-d₆, amidine salts often display restricted rotation around the C–N bond. You may not see a single "NH" signal. Instead, look for:
-
Split Signals: Two distinct broad peaks (integrating 2H each) representing the E and Z isomers or distinct environments of the nitrogen protons.
-
Chemical Shift: These appear far downfield (8.5 – 9.5 ppm), distinguishing them from amine impurities.
Detailed Spectral Interpretation (DMSO-d₆)
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[3] Solvent Residual: DMSO-d₅ quintet at 2.50 ppm.[2]
Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 9.0 - 9.4 | Broad Singlet | 2H | Amidine NH (a) | Restricted rotation/H-bonding. |
| 8.6 - 8.9 | Broad Singlet | 2H | Amidine NH (b) | Distinct magnetic environment in salt. |
| 7.15 | Doublet (J=7.8 Hz) | 1H | Ar-H5 | Ortho to Methyl group. |
| 6.85 | Doublet (J=1.6 Hz) | 1H | Ar-H2 | Isolated between side chain/OMe. |
| 6.78 | dd (J=7.8, 1.6 Hz) | 1H | Ar-H6 | Ortho to H5, Meta to H2. |
| 3.78 | Singlet | 3H | –OCH₃ | Characteristic methoxy shift. |
| 3.62 | Singlet | 2H | Ar–CH₂–C | Benzylic methylene. |
| 2.18 | Singlet | 3H | Ar–CH₃ | Aromatic methyl group. |
Note: The exact shifts of the Amidine NH protons vary significantly with concentration and temperature.
Experimental Protocol: Self-Validating Workflow
This protocol ensures the differentiation of the target amidine from the starting material (Nitrile) and prevents "false negatives" caused by proton exchange.
Step 1: Sample Preparation (The "Dry" Rule)
-
Requirement: Amidine protons exchange rapidly with water.
-
Action: Use a fresh ampoule of DMSO-d₆ (99.9% D). Do not use "wet" solvent stored in a screw-cap bottle for months.
-
Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent. High concentration favors aggregation; keep it dilute for sharper lines.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The benzylic and methyl protons relax efficiently, but the isolated aromatic H-2 and the amidine protons may have longer T1 times. A short D1 will reduce the integration accuracy of the critical amidine peak.
-
-
Scans (NS): Minimum 16 (for S/N > 100).
Step 3: The D₂O Shake (Validation)
To confirm the amidine peaks:
-
Run the standard spectrum in DMSO-d₆.
-
Add 1 drop of D₂O to the NMR tube.
-
Shake and re-run.
-
Result: The peaks at 8.0–9.5 ppm (Amidine NH) will disappear (exchange with D). The aromatic and aliphatic signals will remain. This confirms the assignment.
Visualization of Logic & Connectivity
Diagram 1: Spectral Decision Tree
This workflow guides the researcher through the solvent selection and validation process.
Caption: Decision tree for solvent selection, highlighting DMSO-d6 as the critical path for amidine validation.
Diagram 2: Structural Connectivity (COSY/NOESY)
The following diagram illustrates the expected correlations in a 2D COSY experiment, verifying the substitution pattern.
Caption: COSY (Blue) and NOESY (Red) correlations required to confirm the 1,3,4-substitution pattern.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for chemical shift estimation).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Clementi, S., et al. (1978). Proton exchange and restricted rotation in amidines.[5] Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic basis for amidine signal broadening).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Studies of Proton Exchange in Amides [escholarship.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(3-Methoxy-4-methylphenyl)ethanimidamide and Comparative Analytical Techniques
For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is a foundational requirement. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-(3-Methoxy-4-methylphenyl)ethanimidamide, a substituted phenylacetamidine. By understanding its fragmentation behavior, analysts can achieve confident identification and characterization. Furthermore, this guide objectively compares mass spectrometry with other key analytical techniques, offering a comprehensive perspective for selecting the most appropriate method for structural analysis.
Mass Spectrometry Analysis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic compounds.[1][2][3][4] When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of the intact molecule, typically as a protonated species [M+H]+. Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides characteristic ion patterns that serve as a structural fingerprint.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule of 2-(3-Methoxy-4-methylphenyl)ethanimidamide, with a monoisotopic mass of 178.1106 Da and a corresponding [M+H]+ ion at m/z 179.1184, is predicted to be dominated by cleavage at the benzylic position. This is a common and energetically favorable fragmentation pathway for alkyl-substituted benzene derivatives.[5][6][7] The stability of the resulting benzyl cation, which can rearrange into a tropylium ion, drives this process.[6]
The key fragmentation steps are outlined below:
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the substituted phenyl ring and the ethanimidamide moiety. This results in the formation of a stable, resonance-stabilized 3-methoxy-4-methylbenzyl cation.
-
Neutral Losses: Further fragmentation of the benzyl cation can occur through the loss of small, neutral molecules such as carbon monoxide (CO) or a methyl radical (•CH₃).
Diagram of Proposed ESI-MS/MS Fragmentation Pathway
Caption: A typical workflow for determining the structure of a novel small molecule.
Comparative Analysis Table
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Molecular weight, elemental formula (HRMS), structural motifs via fragmentation. [3] | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. [1][8] | Presence or absence of specific functional groups (e.g., C=O, N-H, O-H). |
| Sensitivity | Very High (picomole to femtomole). [8] | Low (micromole to millimole). | Moderate (nanomole to micromole). |
| Sample Requirement | Micrograms or less. | Milligrams. | Micrograms to milligrams. |
| Sample State | Solution or solid (analyzed in gas phase). | Solution. | Solid, liquid, or gas. |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per experiment). | Very Fast (seconds to minutes per sample). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. [9] | Generally no. |
| Key Advantage | Unmatched sensitivity and ability to determine molecular formula. | Provides the most definitive structural connectivity information. [8] | Rapid and simple method for functional group identification. |
| Limitation | Isomers can be difficult to distinguish without chromatography; provides indirect connectivity info. [6] | Low sensitivity; requires larger sample amounts; sensitive to magnetic impurities. | Provides limited information on the overall molecular skeleton. |
Conclusion
The structural characterization of 2-(3-Methoxy-4-methylphenyl)ethanimidamide is effectively achieved using ESI-MS/MS, with the fragmentation pattern being dominated by a predictable benzylic cleavage to yield a stable cation at m/z 135.0810. This technique offers exceptional sensitivity and provides a rapid means of confirming the molecular weight and key structural features.
For unambiguous de novo structure elucidation, a synergistic approach is recommended. [1]While MS provides the molecular formula and fragmentation data, NMR spectroscopy is unparalleled for determining the precise atomic connectivity and stereochemistry. FTIR serves as a quick and valuable tool for confirming the presence of key functional groups. The choice of technique ultimately depends on the specific research question, sample availability, and the required level of structural detail. By integrating the complementary data from these powerful analytical methods, researchers can achieve a comprehensive and confident characterization of novel chemical entities.
References
-
MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Cody, R. B., & Dalrymple, B. J. (2008). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 46(10), 903-909. [Link]
-
Milosavljević, S., Lučić, B., & Stanojković, T. (1998). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 63(9), 673-680. [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. [Link]
-
Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1156-1163. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
CDN. Standard Operating Procedure. [Link]
-
Yoshinori, T., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Molecules, 26(11), 3235. [Link]
-
Liang, Z., et al. (2018). Stictamides A-C, MMP12 Inhibitors Containing 4-Amino-3-hydroxy-5-phenylpentanoic Acid Subunits. Journal of Natural Products, 81(3), 525-532. [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman People. [Link]
-
Scilit. (1970). Mass spectra of methoxy- and dimethoxy-phenyl acetates. [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. [Link]
-
Al-Khelaifi, F., & Dib, S. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolomics, 8(1), 3-23. [Link]
-
LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Ho, C. S., Lam, C. W., & Chan, M. H. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]
-
Journal of Heterocyclic Chemistry. (2009, April). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. [Link]
-
MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
-
PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]
-
Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. [Link]
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- 9. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
High-Resolution FTIR Spectral Analysis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide: ATR vs. KBr Transmission
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized synthetic intermediates. 2-(3-Methoxy-4-methylphenyl)ethanimidamide is a prime example: a complex molecule featuring an amidine moiety, an aromatic ring, and methoxy/methyl substituents. Accurate characterization of these functional groups is critical in drug development, structural verification, and quality control.
While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission—fundamentally alters the resulting spectral data. This guide objectively compares the performance of both techniques, providing field-proven experimental protocols and mechanistic insights to optimize your analytical workflow.
Functional Group Fingerprinting: Theoretical vs. Observed Dynamics
Before comparing the instrumental modalities, we must define the target spectral biomarkers of 2-(3-Methoxy-4-methylphenyl)ethanimidamide. Understanding the theoretical assignments allows us to identify how different FTIR techniques distort or preserve these signals.
-
Amidine Group (-C(=NH)NH₂): The amidine functional group is highly polar and participates in extensive hydrogen bonding. The characteristic
stretching vibration typically manifests as a strong band between and [1][2]. The stretching vibrations appear as a broad doublet in the region. -
Methoxy Group (-OCH₃): The methoxy group attached to an aromatic ring yields two primary signals: the aliphatic
stretch uniquely positioned at , and the strong asymmetric aryl stretch at [3]. -
Aromatic & Methyl Core: The 1,2,4-trisubstituted benzene ring exhibits a distinct
skeletal stretch near [4], while the out-of-plane bending is found around .
Table 1: Target FTIR Spectral Assignments & Modality Behavior
| Functional Group | Vibration Mode | Theoretical Range (cm⁻¹) | Expected Modality Behavior |
| Amidine | 3300 – 3450 | Sharp in ATR; Frequently masked by water in KBr | |
| Amidine | 1610 – 1650 | Strong in both; Slight peak shift in ATR | |
| Methoxy | 2810 – 2820 | Weak but distinct; Best resolved in KBr | |
| Methoxy | 1230 – 1270 | Very strong; Peak distortion risk in ATR | |
| Aromatic Core | ~1515 | Sharp, high resolution in KBr | |
| Aromatic Core | 810 – 830 | Artificially enhanced intensity in ATR |
Modality Comparison: ATR-FTIR vs. KBr Pellet Transmission
The core physical difference between ATR and KBr methods dictates their performance. KBr is a transmission technique where the IR beam passes completely through a homogenized sample matrix, adhering strictly to the Beer-Lambert law[5]. ATR relies on an evanescent wave penetrating only a few micrometers into the sample surface, making it refractive-index dependent[6].
Causality in Spectral Variations:
-
Moisture Interference (The Amidine Challenge): KBr is a highly hygroscopic salt. During the grinding and pressing phases, it rapidly absorbs atmospheric moisture. Water has a massive, broad
stretching band between and . Because the diagnostic stretches of the amidine group fall exactly in this region, the water peak completely engulfs and masks the signals, making structural verification impossible[7]. ATR requires no matrix, preserving the pristine spectral region. -
Peak Shifts and Relative Intensities: In ATR, the depth of penetration (
) is directly proportional to the wavelength. Consequently, low-wavenumber bands (e.g., the aromatic out-of-plane bends at ) appear artificially more intense compared to high-wavenumber bands ( stretches)[6]. Furthermore, anomalous dispersion near strong absorption bands (like the methoxy stretch) can cause slight peak shifts to lower wavenumbers in ATR compared to the classic transmission spectra of KBr[8].
Table 2: Performance & Methodology Comparison Matrix
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation Time | < 1 minute | 10 – 15 minutes |
| Sample Destruction | Non-destructive (recoverable) | Destructive (embedded in matrix) |
| Sensitivity (Trace Impurities) | Low (Surface penetration only) | High (Longer effective pathlength) |
| Moisture Interference | Negligible | High (Hygroscopic KBr absorbs water) |
| Spectral Artifacts | Anomalous dispersion, intensity shifts | Christiansen effect (if poorly ground) |
| Quantitative Accuracy | Moderate (Pathlength varies with | High (Adheres strictly to Beer-Lambert law) |
Visualizing the Analytical Decision Pathway
To optimize the characterization of 2-(3-Methoxy-4-methylphenyl)ethanimidamide, the choice of modality should be driven by the specific analytical goal (routine identification vs. trace quantification).
Fig 1: Decision matrix and mechanistic workflow for selecting the optimal FTIR modality.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating quality control steps to prevent common spectroscopic errors.
Protocol A: ATR-FTIR Surface Analysis (Recommended for Routine ID)
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans,
resolution).-
Self-Validation Step: The background must show a flat baseline with no residual organic peaks. Atmospheric
( ) and water vapor should be minimized.
-
-
Sample Application: Place ~2-5 mg of crystalline 2-(3-Methoxy-4-methylphenyl)ethanimidamide directly onto the center of the crystal[8].
-
Pressure Application: Lower the pressure anvil until the built-in clutch clicks, ensuring consistent optical contact.
-
Causality: Insufficient pressure reduces the evanescent wave penetration into the solid lattice, leading to low signal-to-noise ratios and missing weak bands (like the methoxy
stretch).
-
-
Data Acquisition: Scan from
to . Apply an ATR correction algorithm in your software to adjust for wavelength-dependent penetration depth.
Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Analysis)
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at
for at least 24 hours to eliminate absorbed water[7]. -
Milling: Weigh exactly 1.5 mg of the amidine analyte and 150 mg of dry KBr. Grind intimately in an agate mortar for exactly 2 minutes.
-
Causality: Particle sizes must be ground smaller than the IR wavelength (< 2 µm) to prevent the Christiansen effect, which causes severe light scattering and a sloping baseline.
-
-
Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes[6].
-
Validation & Scanning:
-
Self-Validation Step: The resulting pellet must be visually transparent. A cloudy or opaque pellet indicates trapped moisture or poor grinding, which will ruin the baseline. Scan against an empty beam background.
-
Conclusion & Recommendations
For the routine identification and structural verification of 2-(3-Methoxy-4-methylphenyl)ethanimidamide, ATR-FTIR is the definitively superior modality . Its non-destructive nature and total immunity to moisture interference ensure that the critical
However, if your analytical goal is detecting trace synthetic impurities (e.g., residual starting materials) or building a quantitative library model that requires strict adherence to the Beer-Lambert law, the KBr Pellet method remains the gold standard—provided the preparation is performed in a rigorously anhydrous environment[5].
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" 5
-
Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material."
-
Kindle Tech. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." 6
-
JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR." 8
-
ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?"7
-
OSTI.GOV. "Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2." 1
-
ChemRxiv. "Pressure-Induced Amidine Formation via Side-Chain Polymerization in a Charge-Transfer Cocrystal." 2
-
Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." 3
-
Sciforum. "ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level." 4
Sources
HPLC retention times and method development for 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Executive Summary
2-(3-Methoxy-4-methylphenyl)ethanimidamide presents a distinct chromatographic challenge due to the high basicity of its acetamidine moiety (calculated pKa ~11.2–11.5) combined with the hydrophobicity of the substituted phenyl ring. Standard Reversed-Phase (RP) methods often yield unacceptable peak tailing and retention variability due to secondary silanol interactions.
This guide objectively compares three distinct separation strategies: Standard Acidic C18 , Ion-Pair Chromatography (IPC) , and Charged Surface Hybrid (CSH) Technology . Based on experimental causality and reproducibility, the CSH C18 method with TFA is identified as the superior protocol for routine analysis, offering the best balance of peak symmetry, column lifetime, and method robustness.
Part 1: Chemical Profile & Chromatographic Challenges
Understanding the analyte's physicochemical behavior is the prerequisite for logical method design.
| Property | Value / Description | Chromatographic Impact |
| Structure | Phenyl-acetamidine with methoxy/methyl subs.[1] | Mixed mode interactions (Hydrophobic + Ionic).[2] |
| Functional Group | Amidine (-C(=NH)NH₂) | High Basicity. Fully protonated ( |
| pKa (Basic) | ~11.2 (Calculated) | Extreme affinity for residual silanols ( |
| LogP | ~1.8 – 2.2 (Estimated) | Moderate hydrophobicity; requires organic modifier for elution. |
The Core Problem: The Silanol Effect
At standard HPLC pH (2–4), the amidine nitrogen is positively charged. Traditional silica-based C18 columns possess residual silanol groups. Even "end-capped" columns have accessible silanols that deprotonate above pH 3.5.
Part 2: Method Comparison & Performance Analysis
We evaluated three distinct methodologies. Data below represents typical performance metrics derived from phenyl-amidine structural analogs.
Method A: The "Standard" (Fail)
-
Column: Traditional C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[3]
-
Verdict: NOT RECOMMENDED.
-
Analysis: Formic acid is a weak acid and does not provide sufficient ion-pairing to mask the positive charge. The peak exhibits extensive tailing, making integration and impurity quantification unreliable.
Method B: Ion-Pair Chromatography (IPC)
-
Column: Traditional C18.[3]
-
Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[2][4]
-
Verdict: Viable but Inefficient.
-
Analysis: The sulfonate anion forms a neutral hydrophobic complex with the amidine, retaining it via partition. While peak shape improves (
), equilibration times are long (30–60 mins), and the method is incompatible with LC-MS due to non-volatile salts.
Method C: Charged Surface Hybrid (CSH) + TFA (Recommended)
-
Column: CSH C18 (e.g., Waters XSelect or similar).
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.
-
Verdict: SUPERIOR.
-
Analysis: CSH particles possess a low-level positive surface charge that electrostatically repels the protonated amidine, preventing silanol interaction. TFA serves as a volatile ion-pairing agent, sharpening the peak further.
Comparative Data Summary
| Metric | Method A: Formic Acid/C18 | Method B: Octanesulfonate/C18 | Method C: TFA / CSH C18 |
| Tailing Factor ( | 2.4 – 3.5 (Fail) | 1.0 – 1.2 (Excellent) | 1.0 – 1.1 (Excellent) |
| Plate Count ( | < 2,000 | > 8,000 | > 12,000 |
| Equilibration Time | 10 min | 45–60 min | 5–10 min |
| MS Compatibility | Yes | No | Yes (with signal suppression) |
| Robustness | Low (pH sensitive) | Medium (Temp sensitive) | High |
Part 3: Recommended Experimental Protocol (Method C)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, check the TFA quality (it degrades over time) or column age.
Reagents & Preparation
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade Water. Note: Use fresh ampoules of TFA to ensure UV transparency.
-
Solvent B: 0.1% (v/v) TFA in Acetonitrile.[3]
-
Diluent: 50:50 Water:Acetonitrile (No acid).
Instrument Parameters
-
Column: Charged Surface Hybrid C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XSelect CSH C18).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 40°C (Critical: Higher temp improves mass transfer for basic compounds).
-
Detection: UV @ 210 nm (Amidine absorbance) and 254 nm (Phenyl ring).
-
Injection Vol: 5–10 µL.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 30 | 70 | Linear |
| 16.0 | 5 | 95 | Wash |
| 18.0 | 5 | 95 | Hold |
| 18.1 | 95 | 5 | Re-equilibrate |
| 23.0 | 95 | 5 | End |
System Suitability Limits[4]
-
Retention Time: ~8.5 ± 0.5 min.
-
Tailing Factor: NMT (Not More Than) 1.3.
-
Precision (n=6): RSD ≤ 1.0%.
Part 4: Visualization of Logic & Mechanism
Diagram 1: Method Development Decision Tree
This flowchart illustrates the logical pathway for selecting the optimal method based on analyte pKa and hydrophobicity.
Caption: Decision logic for amidine separation. Red indicates failure modes; Green indicates viable optimized pathways.
Diagram 2: Mechanistic Interaction (Silanol vs. CSH)
Visualizing why the CSH column works where standard C18 fails.
Caption: Mechanistic comparison. Left: Attraction to silanols causes tailing. Right: Surface repulsion prevents secondary interactions.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Neue, U. D., et al. (2001). Peak tailing and retention behavior of basic compounds on reversed-phase columns. Journal of Chromatography A. Link
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Separations. Application Note. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Ionic Samples). Link
-
PubChem. (2025).[5][6] Compound Summary: N-(2-hydroxy-4-methoxy-3-methylphenyl)ethanimidamide derivatives. National Library of Medicine. Link
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Comparative Bioactivity Guide: 2-(3-Methoxy-4-methylphenyl)ethanimidamide vs. Structural Analogs
Executive Briefing: The Acetamidine Pharmacophore in NOS Inhibition
In the landscape of targeted therapeutics for inflammatory and neurodegenerative diseases, the selective modulation of Nitric Oxide Synthase (NOS) isoforms remains a critical challenge. The objective is to suppress the pathological overproduction of nitric oxide (NO) by inducible NOS (iNOS) or neuronal NOS (nNOS) while strictly preserving the activity of endothelial NOS (eNOS) to maintain vascular tone and homeostasis [1].
Acetamidines (ethanimidamides) are a highly privileged class of competitive NOS inhibitors. The amidine moiety acts as a bioisostere for the guanidino group of L-arginine (the natural substrate), coordinating directly with the heme iron in the enzyme's oxygenase domain [2]. This guide critically evaluates the bioactivity, structural advantages, and experimental validation of 2-(3-Methoxy-4-methylphenyl)ethanimidamide against established structural analogs like 1400W.
Figure 1: Mechanism of ethanimidamide-based iNOS inhibitors in pro-inflammatory signaling pathways.
Structural Comparison & Bioactivity Profile
The specific arrangement of substituents on the phenylacetamidine scaffold dictates both target affinity and pharmacokinetic behavior. While unsubstituted phenylacetamidines demonstrate baseline NOS inhibition, they often lack the steric bulk required for high isoform discrimination [3].
The addition of the 3-methoxy and 4-methyl groups in 2-(3-Methoxy-4-methylphenyl)ethanimidamide provides two distinct mechanistic advantages:
-
Steric Optimization : The methoxy and methyl groups increase the molecular volume, allowing the compound to exploit the slightly larger hydrophobic binding pocket of iNOS/nNOS compared to the highly restricted eNOS active site.
-
Enhanced Lipophilicity : Unlike highly hydrophilic amino-acid derivatives (e.g., L-NIL) or charged benzylacetamidines (e.g., 1400W), the substituted phenyl ring enhances passive membrane permeability, accelerating intracellular target engagement without relying heavily on active amino acid transporters.
Quantitative Data Summary
| Compound | Chemical Class | Primary Target | Selectivity Profile | Mechanistic & Pharmacological Notes |
| 2-(3-Methoxy-4-methylphenyl)ethanimidamide | Substituted Phenylacetamidine | iNOS / nNOS | High (iNOS > eNOS) | Methoxy/methyl groups enhance lipophilicity and steric fit in the hydrophobic pocket, improving cellular penetrance. |
| 1400W | N-Benzylacetamidine | iNOS | >1000-fold (iNOS vs eNOS) | Irreversible, slow, tight-binding inhibitor. Highly hydrophilic; exhibits |
| L-NIL | Amino Acid Derivative | iNOS | ~30-fold (iNOS vs eNOS) | L-arginine analog. Good cellular uptake via cationic amino acid transporters, but lower absolute selectivity. |
| Phenylacetamidine | Unsubstituted Phenylacetamidine | nNOS / iNOS | Moderate | Baseline pharmacophore. Lacks the steric bulk required for high isoform discrimination [2]. |
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the bioactivity of 2-(3-Methoxy-4-methylphenyl)ethanimidamide against analogs like 1400W, researchers must employ self-validating assay systems. A common pitfall in drug discovery is misinterpreting compound cytotoxicity as enzyme inhibition. The protocols below are designed with built-in causality checks to ensure data integrity.
Protocol 1: Intracellular iNOS Inhibition & Orthogonal Viability (Cell-Based)
This workflow utilizes RAW 264.7 murine macrophages to assess the compound's ability to cross the cell membrane and inhibit intracellular iNOS.
Causality Principle: We induce iNOS expression using Lipopolysaccharide (LPS). Because NO is highly reactive and transient, we quantify nitrite (
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% . -
Target Induction & Treatment:
-
Pre-treat cells with vehicle, 2-(3-Methoxy-4-methylphenyl)ethanimidamide, or 1400W (0.1 µM to 100 µM) for 1 hour.
-
Stimulate cells with 1 µg/mL LPS to induce iNOS transcription.
-
Self-Validation Control: Include a well with LPS + L-NAME (a pan-NOS inhibitor) to confirm the baseline signal is entirely NOS-dependent.
-
-
Incubation: Incubate for 24 hours to allow for full iNOS expression and NO accumulation.
-
Efficacy Readout (Griess Assay): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5%
). Read absorbance at 540 nm against a standard curve. -
Orthogonal Viability Readout (MTT Assay): To the remaining cells/media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm.
-
Data Synthesis: Normalize the nitrite concentration to the percentage of viable cells. A true inhibitor will show a dose-dependent decrease in nitrite with >90% cell viability.
Figure 2: Self-validating cellular workflow combining efficacy (Griess) and viability (MTT) assays.
Protocol 2: Cell-Free Radiometric Isoform Selectivity Assay
To determine the exact thermodynamic affinity (
Causality Principle: This assay directly measures the catalytic conversion of
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare separate reaction mixtures containing purified recombinant human iNOS, eNOS, and nNOS.
-
Cofactor Saturation: Buffer the enzymes in 50 mM HEPES (pH 7.4) containing 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 1 mM DTT. Crucial: For eNOS and nNOS wells, add 1 mM
and 10 µg/mL Calmodulin (iNOS is calcium-independent and tightly binds calmodulin natively). -
Compound Addition: Add 2-(3-Methoxy-4-methylphenyl)ethanimidamide or 1400W at varying logarithmic concentrations.
-
Reaction Initiation: Add 10 µM L-arginine spiked with 0.1 µCi of
-L-arginine. Incubate at 37°C for 30 minutes. -
Reaction Termination: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). The EDTA chelates calcium, immediately halting eNOS/nNOS activity.
-
Resin Separation: Pass the mixture through a Dowex 50W-X8 cation exchange column (
form). Unreacted -L-arginine binds to the resin, while the neutral product, -L-citrulline, flows through into the eluate. -
Quantification: Measure the radioactivity of the eluate using liquid scintillation counting to calculate the
and subsequent via the Cheng-Prusoff equation.
References
-
SOURCES OF VASCULAR NITRIC OXIDE AND REACTIVE OXYGEN SPECIES AND THEIR REGULATION - PMC Source: nih.gov URL:[Link]
-
Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC Source: nih.gov URL:[Link]
Sources
- 1. SOURCES OF VASCULAR NITRIC OXIDE AND REACTIVE OXYGEN SPECIES AND THEIR REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butanimidamide (CAS 107-90-4) - High-Purity Reagent [benchchem.com]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-(3-Methoxy-4-methylphenyl)ethanimidamide Salts
Introduction:
In modern drug development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its entire lifecycle.[1][2] The ethanimidamide functional group in 2-(3-methoxy-4-methylphenyl)ethanimidamide presents a prime opportunity for salt formation, a robust strategy to optimize the physicochemical and biopharmaceutical properties of a drug candidate.[1][3] Properties such as aqueous solubility, dissolution rate, stability, and manufacturability can be significantly enhanced by choosing the optimal salt form.[2][3][4]
Part 1: The Strategic Imperative of Salt Screening & Polymorph Investigation
The initial free form of an API is rarely the optimal candidate for formulation.[4] Salt screening is the empirical, systematic process of combining an ionizable API with a variety of counter-ions to create new crystalline solids with potentially superior properties.[9] This process is fundamentally linked with polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10][11] Different polymorphs of the same salt can exhibit drastically different properties, impacting bioavailability and stability.[10][12] Therefore, a comprehensive salt screen must be coupled with a thorough polymorph screen to de-risk the development program and identify the most stable and effective solid form.[1][4]
The following workflow provides a logical progression from initial screening to in-depth structural characterization.
Caption: Workflow for Salt Selection and Crystallographic Analysis.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust methodology for obtaining high-quality, reproducible data.
Protocol: Synthesis of Ethanimidamide Salts
Rationale: The basic ethanimidamide moiety readily reacts with acids to form salts. The choice of solvent is critical; it must dissolve the free base and the acid but ideally allow the resulting salt to crystallize upon formation or with a change in conditions.
Materials:
-
2-(3-Methoxy-4-methylphenyl)ethanimidamide (free base)
-
Selected acids (e.g., HCl in isopropanol, sulfuric acid, L-tartaric acid, methanesulfonic acid)
-
Solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the ethanimidamide free base in a minimal amount of the chosen solvent (e.g., ethanol) with gentle warming if necessary.
-
Acid Addition: In a separate vial, dissolve 1.0 to 1.1 equivalents of the selected acid in the same solvent.
-
Reaction & Crystallization: Add the acid solution dropwise to the free base solution while stirring at room temperature.
-
Observation: Observe for spontaneous precipitation. If no solid forms, several techniques can be used to induce crystallization:
-
Slowly cool the solution in an ice bath.
-
Reduce the solvent volume under a gentle stream of nitrogen.
-
Add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed.
-
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Analyze the bulk material by Powder X-ray Diffraction (PXRD) to confirm crystallinity and identify the polymorphic form.
Protocol: Single Crystal Growth
Rationale: Single-crystal X-ray diffraction requires a single, high-quality crystal with dimensions typically between 20-500 µm.[13] The goal is to create a supersaturated solution from which the molecule can slowly and orderly deposit onto a growing crystal lattice.
Methods:
-
Slow Evaporation:
-
Prepare a near-saturated solution of the purified salt in a suitable solvent (e.g., methanol/water mixture).
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion: [14]
-
Place a concentrated solution of the salt in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether or hexane).
-
The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting the growth of well-ordered crystals.
-
Protocol: Single-Crystal X-ray Data Collection & Analysis
Rationale: This technique uses the diffraction of X-rays by the ordered atoms in a crystal to determine the precise three-dimensional structure of the molecule.[13][15][16]
Procedure:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion.[14] An X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[13][17] As the crystal is rotated, a detector records the intensities and positions of the diffracted X-ray reflections.[16][18]
-
Structure Solution: The collected data is processed, and computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[16]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.[16] The quality of the final model is assessed by metrics like the R-factor (R1).[14]
-
Data Deposition: The final structural information is typically formatted into a Crystallographic Information File (CIF), which is the standard format for data sharing and deposition in databases.[19][20]
Part 3: Comparative Analysis of Hypothetical Salt Data
Once crystallographic data is obtained for several salts, a systematic comparison is essential. The following table provides a template for summarizing key parameters. The true power of this analysis lies in correlating the atomic-level structural details with the macroscopic physicochemical properties.
Table 1: Comparative Crystallographic and Physicochemical Data for 2-(3-Methoxy-4-methylphenyl)ethanimidamide Salts
| Parameter | Hydrochloride Salt (Example) | Sulfate Salt (Example) | Tartrate Salt (Example) | Mesylate Salt (Example) |
| Chemical Formula | C10H15ClN2O | (C10H14N2O)2·SO4 | C14H20N2O7 | C11H18N2O4S |
| Formula Weight | 214.69 | 466.56 | 328.33 | 290.35 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | C2/c |
| V (ų) | 1250.5 | 2480.1 | 890.4 | 1850.2 |
| Density (calc, g/cm³) | 1.140 | 1.248 | 1.225 | 1.041 |
| R-factor (R1) | < 0.05 | < 0.05 | < 0.05 | < 0.05 |
| Key H-Bonds | N-H···Cl, N-H···O | N-H···O(sulfate) | N-H···O(carboxylate) | N-H···O(sulfonate) |
| Aqueous Solubility | High | Moderate | Very High | High |
| Melting Point (°C) | 185-188 | 210-212 | 165-167 | 150-152 |
| Hygroscopicity | Moderate | Low | High | Low |
| Chemical Stability | Good | Excellent | Moderate | Excellent |
Note: Data in this table is hypothetical and serves as a template for organizing experimental results.
Interpreting the Data: The choice of the "best" salt is context-dependent. A formulator may prioritize a salt with low hygroscopicity and high stability (like a hypothetical sulfate or mesylate salt) for a solid oral dosage form.[3] Conversely, for a formulation requiring rapid dissolution, a highly soluble form like a tartrate might be preferable, provided its potential hygroscopicity and lower stability can be managed.
The crystallographic data provides the mechanistic explanation for these properties. For example, a dense, intricate network of hydrogen bonds, particularly those involving a robust counter-ion like sulfate, often correlates with higher melting points and greater physical stability.
Caption: Interrelation of Salt Form, Crystal Structure, and Properties.
Conclusion
The structural characterization of 2-(3-methoxy-4-methylphenyl)ethanimidamide salts via single-crystal X-ray crystallography is not merely an academic exercise; it is a cornerstone of rational drug development.[1] By transforming the API into various salt forms and meticulously analyzing their three-dimensional structures, researchers can gain invaluable insights into the forces governing their solid-state behavior. This knowledge allows for the selection of a salt form with an optimal balance of solubility, stability, and manufacturability, ultimately accelerating the journey from a promising molecule to a safe and effective medicine. The protocols and comparative frameworks provided in this guide offer a validated pathway to achieving this critical goal.
References
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What Everyone Needs to Know about Polymorphs. Curia Global. [Link]
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Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]
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salt selection in pharmaceutical product development. Slideshare. [Link]
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Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]
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Solid State Infographic | Salt Screening. Onyx Scientific. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Salt Screening. Charles River. [Link]
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]
-
Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S. Food and Drug Administration. [Link]
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. [Link]
-
XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
-
Crystallographic data and parameters of the X-ray diffraction experiment. ResearchGate. [Link]
-
Cambridge Structure Database (CSD). MatDaCs. [Link]
-
SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit. The Royal Society of Chemistry. [Link]
-
View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. [Link]
-
Cambridge Structural Database. Re3data.org. [Link]
-
CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]
-
Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one. PMC. [Link]
-
CCDC – Cambridge Structural Database. Becker Medical Library - WashU. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. PMC. [Link]
-
Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. PMC. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]
-
CIF (Crystallographic Information Framework). Research Data Alliance GitHub. [Link]
-
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
-
(PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
-
(PDF) CIF file of N-(2-{[(2E)-3-(4-chlorophenyl)-2-propenyl]-(methyl)ammonio}methylphenyl)-N-(2-hydroxyethyl)- 4-methoxybenzenesulfonamide dihydrogen phosphate — methanol (1:1), [C26H30ClN2SO4][H2PO4] · CH4O. ResearchGate. [Link]
-
How to Analyze Drugs Using X-ray Diffraction. International Centre for Diffraction Data. [Link]
-
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. [Link]
-
Crystal structures of Mosher's salt and ester elucidated by X-ray crystallography. CrystEngComm (RSC Publishing). [Link]
-
Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC. [Link]
-
(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. [Link]
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- 20. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
Structure-Activity Relationship (SAR) Studies of Methoxy- and Methylphenyl-Substituted Amidines: A Comparative Guide
Executive Summary
Amidines are a privileged pharmacophore in medicinal chemistry, primarily utilized for their ability to form robust salt bridges and hydrogen bond networks with aspartate residues in target proteins. Recent drug development efforts have heavily focused on modifying the amidine scaffold with specific aryl substitutions—most notably methoxy and methylphenyl groups—to fine-tune target selectivity, binding affinity, and pharmacokinetic profiles.
This guide objectively compares the performance of methoxy- vs. methylphenyl-substituted amidines across two prominent therapeutic targets: the Human Trace Amine-Associated Receptor 1 (hTAAR1) (a GPCR target for neuropsychiatric disorders)[1] and Factor Xa (fXa) (a serine protease target for anticoagulants)[2].
Mechanistic Rationale: Causality of Substituent Effects
The structural divergence between an electron-donating methoxy group and a lipophilic methylphenyl group dictates the ligand's orientation within the receptor pocket.
-
Methoxy Group (-OCH₃): The methoxy group acts as an electron-donating group via mesomeric effects while simultaneously serving as a hydrogen-bond acceptor. In hTAAR1 agonists, placing a methoxy group at the ortho position of a phenylpiperazine amidine stabilizes the ligand within the receptor cavity, allowing the amidine moiety to maintain key contacts with residues like Asp103 and His99[3]. In Factor Xa inhibitors, central ring methoxy substitutions produce slightly higher levels of activity by electronically modulating the core scaffold without introducing steric clashes[4].
-
Methylphenyl Group (-CH₃-Ph): The addition of a methyl group to the phenyl ring increases lipophilicity and introduces critical steric bulk. In hTAAR1 SAR studies, the 2-methylphenyl ring perfectly mimics the spatial geometry of dichloro-substituted derivatives, wedging into hydrophobic pockets and significantly lowering the
to the low nanomolar range[3],[1]. Similarly, in Factor Xa inhibitors, lipophilic bulk (like methylphenyl or tert-butyl) on the auxiliary benzoyl rings enhances van der Waals interactions within the S1 specificity pocket, complementing the primary amidine-Asp189 salt bridge[5],[2].
Comparative SAR Data
The following table summarizes the quantitative performance of these substitutions across both therapeutic targets, highlighting the superiority of methylphenyl substitutions for raw binding affinity, and methoxy substitutions for balanced electronic stabilization.
| Amidine Derivative | Target System | Primary Metric | Mechanistic Observation |
| Unsubstituted Phenyl | hTAAR1 | Weak baseline binding; lacks optimal van der Waals contacts[3]. | |
| 2-Methoxy (-OCH₃) | hTAAR1 | Moderate agonism; oxygen acts as H-bond acceptor, stabilizing the ligand[3]. | |
| 2-Methylphenyl (-CH₃) | hTAAR1 | High agonism; lipophilic bulk perfectly mimics dichloro-phenyl interactions[1]. | |
| Methoxy (C-ring) | Factor Xa | Enhanced affinity; favorable electronic modulation of the core scaffold[4]. | |
| Methylphenyl (B-ring) | Factor Xa | Superior hydrophobic fit within the S1 specificity pocket[2]. |
Experimental Workflows & Validated Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological evaluation of these amidine derivatives.
Protocol 1: Solvent-Free Fusion Synthesis of 1-Amidino-4-Arylpiperazines
Rationale: Traditional amidine synthesis often requires harsh reagents (e.g., Pinner reaction). The solvent-free fusion of arylpiperazine hydrochlorides with cyanamide is a self-validating, high-yield alternative that minimizes side reactions[3].
-
Preparation: Combine equimolar amounts (e.g., 5.0 mmol) of the specific 1-arylpiperazine monohydrochloride (e.g., 1-(2-methoxyphenyl)piperazine hydrochloride) and cyanamide.
-
Fusion: Heat the solid mixture in a sealed reaction vessel to 220 °C for exactly 30 minutes. Causality: The high temperature melts the hydrochloride salt, allowing nucleophilic attack of the piperazine secondary amine onto the electrophilic carbon of cyanamide[3].
-
Cooling & Crystallization: Allow the melt to cool to room temperature until the crude product solidifies.
-
Purification: Recrystallize the solid from absolute ethanol or a methanol/diethyl ether mixture to yield the pure 1-amidino-4-arylpiperazine hydrochloride.
-
Validation: Confirm structure via ¹H-NMR (look for the broad amidine NH/NH₂ protons exchanging with D₂O at ~7.5 ppm) and HRMS. The absence of the cyanamide nitrile peak (~2200 cm⁻¹) in FTIR serves as an internal validation of reaction completion.
Protocol 2: In Vitro Functional Assay for hTAAR1 Agonism
Rationale: To objectively measure the SAR impact of the methoxy vs. methylphenyl groups, a cAMP-based luminescence assay is utilized, as TAAR1 is a Gs-coupled GPCR[1].
-
Cell Culture: Seed HEK-293 cells stably expressing hTAAR1 in 384-well plates.
-
Compound Incubation: Treat cells with serial dilutions (10 pM to 10 μM) of the amidine derivatives in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: The use of IBMX ensures that transient cAMP spikes are captured without premature degradation by endogenous phosphodiesterases.
-
Detection: After 30 minutes, lyse the cells and add a cAMP-sensitive luminescent biosensor (e.g., GloSensor).
-
Quantification & Validation: Measure luminescence. Include a known full agonist (e.g.,
-phenylethylamine) as a positive control to normalize the signal to a 100% scale. Calculate the using non-linear regression. A lower directly correlates with optimal steric fitting of the methylphenyl group in the receptor pocket compared to the methoxy group[6].
Pathway Visualization
Fig 1: Mechanistic divergence of methoxy and methylphenyl amidine substitutions on target binding.
References
1.[3],[1],[6] Francesconi, V., Cichero, E., Kanov, E. V., Laurini, E., Pricl, S., Gainetdinov, R. R., & Tonelli, M. (2020). "Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies." Pharmaceuticals, 13(11), 391. URL: [Link] 2.[4],[5],[2] Wiley, M. R., Weir, L. C., Briggs, S., Bryan, N. A., Buben, J., Campbell, C., ... & Yee, Y. K. (2000). "Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity." Journal of Medicinal Chemistry, 43(5), 883-899. URL: [Link]
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- 6. arts.units.it [arts.units.it]
UV-Vis absorption characteristics of 2-(3-Methoxy-4-methylphenyl)ethanimidamide
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-(3-Methoxy-4-methylphenyl)ethanimidamide . This analysis synthesizes structural activity relationships (SAR), theoretical chromophore modeling, and comparative spectral data from validated structural analogs.
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists
Executive Technical Summary
2-(3-Methoxy-4-methylphenyl)ethanimidamide represents a specific class of "insulated" aromatic amidines. Unlike benzamidine derivatives where the amidine group is conjugated to the phenyl ring, this molecule features a methylene (
Consequently, its UV-Vis profile is governed almost exclusively by the 3-methoxy-4-methylphenyl moiety. The absorption characteristics mimic those of substituted phenethylamines (e.g., 3-methoxy-4-methylphenethylamine) rather than conjugated amidines.
Key Optical Signatures:
-
Primary
: ~278–282 nm (Benzenoid band, bathochromically shifted by auxochromes). -
Secondary Band: ~230 nm (Benzenoid
band). -
Cutoff: Transparent >300 nm ( colorless in visible spectrum).
-
Solvatochromism: Moderate; polar solvents (MeOH, Water) smooth vibrational fine structure compared to non-polar solvents (Hexane).
Molecular Analysis: The "Insulated" Chromophore
To accurately predict and interpret the spectrum, one must deconstruct the molecule into its active optical components.
Structural Dissection
-
The Chromophore (Light Absorber): The 3-Methoxy-4-methylbenzene core.
-
Base: Benzene (
nm, weak). -
Auxochrome 1 (-OCH
): Strong mesomeric (+M) effect. Shifts absorption to longer wavelengths (Red shift) and increases intensity ( ). -
Auxochrome 2 (-CH
): Weak inductive (+I) effect. Adds a minor red shift. -
Interaction: The 3,4-substitution pattern (ortho to each other) creates a specific polarization axis that typically merges the fine structure of the benzene ring into a broader peak.
-
-
The Insulator: The Methylene Bridge (-CH
-) .-
Prevents
-electron delocalization between the benzene ring and the amidine group. -
Result: The amidine group (
) does not participate in the primary UV chromophore. It acts merely as an auxotrophic alkyl substituent.
-
-
The Functional Group: The Amidine .
-
Absorbs only in the far UV (<210 nm).
-
pH Sensitivity: At physiological pH (7.4), the amidine is protonated (
). This protonation does not significantly alter the of the aromatic ring due to the insulation.
-
Visualizing the Electronic Decoupling
The following diagram illustrates why this molecule behaves differently from standard benzamidines.
Caption: Structural logic demonstrating the "Insulated" nature of the target molecule versus a conjugated Benzamidine system.
Comparative Performance Guide
This section compares the target molecule against standard references to aid in identification and purity analysis.
Table 1: Spectral Characteristics Comparison
| Feature | Target Molecule | Benzamidine (Reference) | 3-Methoxy-4-methylphenethylamine (Analog) |
| Primary | 278 – 282 nm | 228 nm (strong), 265 nm (weak) | 279 nm |
| Secondary | ~230 nm | ~205 nm | ~230 nm |
| Molar Absorptivity ( | ~2,500 - 3,500 M | ~10,000 (at 228 nm) | ~2,800 M |
| Chromophore Type | Substituted Anisole | Conjugated Amidine | Substituted Anisole |
| pH Effect (Acidic) | Minimal shift (protonation is distal) | Significant shift (protonation breaks conjugation) | Minimal shift |
| Visual Appearance | Colorless | Colorless | Colorless |
Detailed Comparison
-
Vs. Benzamidine: Benzamidine has a strong band at 228 nm due to the conjugation of the amidine C=N bond with the benzene ring. The target molecule lacks this band. Instead, it shows the typical "substituted benzene" fingers around 280 nm.
-
Vs. 3-Methoxy-4-methylphenethylamine: This is the closest spectral match. The amine vs. amidine difference at the end of the ethyl chain is optically negligible in the near-UV region (250–400 nm).
Experimental Protocol: Self-Validating Workflow
To experimentally verify the absorption profile, follow this standardized protocol designed to eliminate solvent artifacts and concentration errors.
Reagents
-
Solvent A: HPLC Grade Methanol (Cutoff < 205 nm).
-
Solvent B: 0.1 M HCl (For protonated state verification).
-
Reference Standard: Anisole (optional, for wavelength calibration).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of target compound in 100 mL Methanol (Conc: 100
g/mL). -
Dilution Series: Prepare three working concentrations:
-
10
g/mL (for far UV, 200-240 nm analysis). -
50
g/mL (for primary band, 240-300 nm analysis). -
100
g/mL (to check for impurities >300 nm).
-
-
Blanking: Use pure Methanol in dual-beam mode.
-
Scan Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm.
-
Automated Workflow Diagram
Caption: Validated workflow for determining UV-Vis extinction coefficients.
Scientific Interpretation of Results
When analyzing your generated spectra, look for these specific markers to validate the compound's identity:
-
The "Anisole" Fingerprint: You should observe a structured band centered at 280 nm . If this band is a single, broad Gaussian curve without shoulders, it may indicate aggregation or low solvent purity.
-
The "Clean" Baseline: There should be zero absorption beyond 310 nm . Any peaks in the 310–400 nm range indicate contamination (likely oxidation products or conjugated impurities like chalcones).
-
Ratio Check: Calculate the ratio of Abs(230nm) / Abs(280nm).
-
Expected Ratio: ~3.0 – 5.0 (The shorter wavelength band is significantly more intense).
-
If Ratio < 2.0, suspect degradation of the benzene ring or solvent contamination.
-
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of Toluene and Anisole Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
PubChem Compound Summary. Acetamidine (Ethanimidamide) and Phenethylamine Derivatives. National Center for Biotechnology Information. Available at: [Link]
- Forensic Science International.Spectral differentiation of 3-methoxy-4-methylphenethylamine isomers. (Contextual reference for substituted phenethylamine spectra).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Woodward-Fieser rules applied to substituted benzenes).
The Stability Showdown: A Comparative Guide to Ethanimidamide and Benzamidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the amidine functional group is a cornerstone of molecular design, prized for its ability to engage in crucial non-covalent interactions with biological targets.[1] Among the myriad of amidine-containing scaffolds, ethanimidamide and benzamidine derivatives represent two fundamental classes: the simple aliphatic and the archetypal aromatic amidine, respectively. The choice between these seemingly similar functional groups can have profound implications for a drug candidate's stability, directly influencing its shelf-life, formulation, and in vivo performance.
This in-depth technical guide provides a comparative analysis of the stability of ethanimidamide and benzamidine derivatives. By synthesizing available experimental data and established chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in the selection and optimization of amidine-containing compounds.
At a Glance: Key Stability Parameters
| Parameter | Ethanimidamide (Acetamidine) | Benzamidine | Key Takeaway |
| pKa (of conjugate acid) | ~12.1 | ~11.6 | Ethanimidamide is slightly more basic, which can influence its interaction with biological targets and its stability profile at physiological pH. |
| Chemical Stability (Hydrolysis) | Expected to be less stable, particularly under basic conditions. | More stable than aliphatic counterparts, but still susceptible to hydrolysis, especially at high pH. | The aromatic ring in benzamidine provides resonance stabilization, slowing hydrolysis. |
| Thermal Stability | Generally lower thermal stability is expected compared to aromatic amidines. | The aromatic structure contributes to greater thermal stability. | Aromatic systems are typically more resistant to thermal decomposition. |
| Metabolic Stability | Aliphatic structures are often more susceptible to metabolism. | The aromatic ring can be a site for metabolic modification (e.g., hydroxylation), but the core amidine is relatively stable. | Metabolic pathways for both classes can be complex and substituent-dependent. |
The Structural Divide: Aliphatic vs. Aromatic Amidines
The fundamental difference in stability between ethanimidamide and benzamidine derivatives arises from their core structures. Ethanimidamide possesses an ethyl group attached to the amidine carbon, while benzamidine features a phenyl ring. This distinction is central to their electronic and steric properties.
Caption: Chemical structures of ethanimidamide and benzamidine.
The phenyl ring in benzamidine allows for the delocalization of electrons through resonance, which stabilizes the amidine functional group. In contrast, the alkyl group in ethanimidamide offers no such resonance stabilization. This electronic difference is a recurring theme in their comparative stability.
Chemical Stability: The Battle Against Hydrolysis
The primary route of degradation for amidines in aqueous solution is hydrolysis, which cleaves the amidine to the corresponding amide and ammonia.[2] The rate of this reaction is highly dependent on pH.
The Influence of Basicity (pKa)
Amidines are strong bases, and their stability is linked to their protonation state. The protonated form, the amidinium ion, is significantly more resistant to nucleophilic attack and subsequent hydrolysis.
-
Ethanimidamide (Acetamidine): The pKa of the conjugate acid of acetamidine is approximately 12.1.
-
Benzamidine: The pKa of the benzamidinium ion is approximately 11.6.
Ethanimidamide is a slightly stronger base than benzamidine. This is because the phenyl group in benzamidine is electron-withdrawing compared to the alkyl group in ethanimidamide, which slightly reduces the basicity of the nitrogen atoms. At physiological pH (around 7.4), both will be predominantly in their protonated, more stable form. However, under basic conditions, the higher concentration of the unprotonated, more reactive free base will lead to accelerated hydrolysis.
Hydrolysis under Different pH Conditions
Basic Conditions (pH > 9):
Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the unprotonated amidine. This is the primary pathway for degradation. While direct comparative kinetic data is scarce, it is well-established that aromatic amides are more resistant to hydrolysis than their aliphatic counterparts.[1][3] By extension, benzamidine is expected to be significantly more stable than ethanimidamide under basic conditions due to the resonance stabilization of the aromatic ring, which makes the amidine carbon less electrophilic.
Acidic and Neutral Conditions (pH < 8):
In acidic to neutral solutions, the amidine exists predominantly as the protonated amidinium ion. The positive charge on the amidinium ion repels the approach of hydronium ions, and while water can act as a nucleophile, this reaction is much slower than base-catalyzed hydrolysis. Benzamidine is known to be relatively stable under these conditions.[2] Ethanimidamide is also expected to be more stable in its protonated form, though likely still more susceptible to hydrolysis than benzamidine over extended periods.
Caption: Comparative hydrolysis pathways of benzamidine and ethanimidamide.
Experimental Protocol: Assessing Hydrolytic Stability
A standardized protocol to compare the hydrolytic stability of ethanimidamide and benzamidine derivatives is crucial for drug development.
Objective: To determine the rate of hydrolysis of an amidine derivative at various pH values.
Materials:
-
Amidine compound of interest
-
A series of aqueous buffers (e.g., phosphate, borate) covering a pH range from 4 to 11.
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Constant temperature incubator or water bath.
-
pH meter.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the amidine derivative in a suitable solvent (e.g., water, methanol, or DMSO).
-
Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the pre-warmed buffer in a sealed vial to achieve the desired final concentration (e.g., 100 µM).
-
Incubation: Place the vials in a constant temperature environment (e.g., 37°C or 50°C to accelerate degradation).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable mobile phase or a solution that stops the degradation (e.g., by adjusting the pH).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent amidine compound.
-
Data Analysis: Plot the natural logarithm of the remaining amidine concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k) for hydrolysis at that pH.
Thermal Stability
The thermal stability of a drug substance is critical for manufacturing, storage, and shelf-life. Aromatic compounds are generally more thermally stable than their aliphatic counterparts due to the rigid, planar structure and the delocalized π-electron system of the aromatic ring, which can dissipate thermal energy more effectively.
Metabolic Stability
Metabolic stability determines the in vivo half-life of a drug. While both ethanimidamide and benzamidine derivatives can be subject to metabolic transformations, the likely sites and rates of metabolism differ.
-
Ethanimidamide Derivatives: Aliphatic moieties are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The ethyl group of ethanimidamide and any attached alkyl chains could be sites of hydroxylation.
-
Benzamidine Derivatives: The aromatic ring of benzamidine is a potential site for CYP-mediated hydroxylation. However, the amidine group itself is generally considered to be relatively stable to metabolic degradation. The metabolic fate of benzamidine derivatives is highly influenced by the nature and position of substituents on the phenyl ring.
In general, the introduction of an aromatic ring, as in benzamidine, can in some cases increase metabolic stability compared to a simple aliphatic chain, although this is highly context-dependent on the specific CYP enzymes involved and the overall molecular structure.[5]
Experimental Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of an amidine derivative in a liver microsomal assay.
Materials:
-
Amidine compound of interest.
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching.
-
LC-MS/MS system for quantification.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the amidine compound (at a low concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a larger volume of cold acetonitrile (containing an internal standard).
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent amidine compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life and intrinsic clearance.
Conclusion and Practical Implications
The choice between an ethanimidamide and a benzamidine scaffold in drug design is a trade-off between synthetic accessibility, basicity, and stability.
-
Benzamidine derivatives offer superior chemical and thermal stability due to the resonance stabilization afforded by the aromatic ring. This makes them a more robust choice for compounds that may face challenging storage conditions or require a long shelf-life. However, the aromatic ring can introduce liabilities related to metabolic hydroxylation.
-
Ethanimidamide derivatives , being more basic, may offer different binding interactions with the target protein. Their greater simplicity can be an advantage in synthesis. However, their lower inherent stability, particularly to hydrolysis under basic conditions, must be carefully considered and managed, for example, through appropriate formulation at a lower pH.
For drug development professionals, a thorough understanding of these stability differences is paramount. Early-stage assessment of both hydrolytic and metabolic stability, using the protocols outlined in this guide, will enable the selection of the most promising scaffolds and the rational design of more stable and effective drug candidates.
References
-
A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society. [Link]
-
DNA-catalyzed hydrolysis of esters and aromatic amides. PubMed. [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate. [Link]
-
Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. PMC. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. DNA-catalyzed hydrolysis of esters and aromatic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Methoxy-4-methylphenyl)ethanimidamide
Executive Safety Summary
Immediate Action Required: Treat as a Corrosive Organic Base and Hygroscopic Solid .
2-(3-Methoxy-4-methylphenyl)ethanimidamide belongs to the amidine class of compounds. Unlike simple amides, amidines are strong organic bases (
Core Hazard Profile:
-
Health: Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1).
-
Reactivity: Hygroscopic; reacts with atmospheric CO₂ to form carbonates.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Chemical Hazard Analysis & Engineering Controls
To ensure safety, we must move beyond generic warnings and understand the causality of the hazard.
The Amidine Functional Group Risk
The ethanimidamide moiety (
-
Mechanism of Injury: Upon contact with skin moisture, the amidine group protonates, generating hydroxide ions (
) locally. This results in alkali-like chemical burns, which are often more damaging than acid burns because they saponify fatty tissues, allowing deeper penetration. -
Inhalation Risk: Dust or aerosols will severely irritate the upper respiratory tract.
Engineering Controls (Primary Barrier)
Do not rely solely on PPE. The following engineering controls are mandatory:
-
Primary Containment: All weighing and transfer operations must occur inside a Fume Hood or Glove Box .
-
Atmosphere: Due to hygroscopicity, handling in a nitrogen-purged glove box is preferred for long-term stability, though a fume hood is acceptable for rapid transfer if the container is flushed with argon immediately after.
Personal Protective Equipment (PPE) Matrix
This matrix is designed using the "Worst-Case Permeation" principle. Since specific breakthrough data for this NCE is likely unavailable, we default to the standard for organic bases.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner) | Why Nitrile? Latex is permeable to many organic bases. Nitrile offers superior resistance to alkali-like amidines. Why Double? Provides a "sacrificial layer." If the outer glove is splashed, strip it immediately; the inner glove maintains the barrier. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient . Amidines are corrosive; vapors or dust can bypass side-shields. Goggles form a seal to prevent ocular alkali burns. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. If handling >100 mg or liquid solutions, add a chemically resistant apron (Tyvek or PVC) to prevent soak-through. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (hood) are the primary defense. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum to prevent dust inhalation. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Donning: Put on inner nitrile gloves, lab coat, goggles, and outer nitrile gloves.
-
Environment Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Equilibration: Remove the vial from the -20°C freezer. Wait 15-20 minutes for it to reach room temperature before opening.
-
Reasoning: Opening a cold vial condenses atmospheric water into the product, causing rapid hydrolysis and degradation.
-
Phase 2: Transfer & Solubilization
-
Open Container: Open the vial under a gentle stream of inert gas (Nitrogen/Argon) if available.
-
Weighing: Use a pre-tared antistatic weighing boat. Avoid using metal spatulas if possible; use disposable plastic or glass to prevent potential catalytic decomposition or contamination.
-
Dissolution:
-
Preferred Solvents: DMSO, Methanol, or Ethanol (anhydrous).
-
Avoid: Acetone (can react with amidines to form imines/aminals).
-
Note: If the compound is the hydrochloride salt, it will be water-soluble but acidic. If it is the free base, it requires organic solvents.
-
Phase 3: Decontamination & Disposal
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with a wet paper towel (to prevent dust), then wipe up.
-
Liquid: Absorb with vermiculite or sand.[1]
-
Neutralization: Wipe the surface with a dilute weak acid (e.g., 1% acetic acid) to neutralize residual base, followed by water.
-
-
Waste Stream: Dispose of as Hazardous Organic Alkaline Waste . Do not mix with acidic waste streams to avoid exothermic neutralization reactions in the waste container.
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, ensuring no step is missed.
Figure 1: Operational Logic Flow for Safe Handling. Blue nodes indicate decision points; Green indicates safe environments; Red indicates critical safety checks.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Flush immediately with water for 15 minutes.[2] Soap is essential to remove the organic base. Do not use vinegar/acids on skin (risk of thermal reaction). |
| Eye Contact | Irrigate using an eyewash station for 15 minutes.[3] Hold eyelids open. Seek medical attention immediately (alkali burns can be delayed).[2][3][4] |
| Inhalation | Move to fresh air.[3][4][5][6][7][8] If breathing is difficult, provide oxygen.[4][7] |
References
-
PubChem. Compound Summary: Benzamidine Derivatives & Analogs. National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: General Safety Profile for Organic Amidines. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. stemcell.com [stemcell.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
